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(1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride Documentation Hub

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  • Product: (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride
  • CAS: 2580244-63-7

Core Science & Biosynthesis

Foundational

The Architecture of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride: Synthesis, Conformation, and Utility in Modern Drug Discovery

Executive Summary As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules toward topologically complex, sp³-rich architectures, the demand for conformationally restricted building blocks has surg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules toward topologically complex, sp³-rich architectures, the demand for conformationally restricted building blocks has surged. (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride represents a highly specialized, bifunctional scaffold designed to address this need. By combining a rigid cyclobutane core, a sterically demanding tert-butyl group, and a 1,1-amino alcohol motif, this molecule offers unique vectors for pharmacophore elaboration.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical properties, structural rationale, and validated synthetic methodologies for this compound. The protocols detailed herein are designed as self-validating systems, ensuring high fidelity and reproducibility in your drug development workflows.

Physicochemical Identity

Understanding the baseline metrics of a building block is critical for predicting its behavior in downstream synthesis and biological assays. The quantitative data for the target compound and its key intermediates are summarized below.

PropertyValue
Chemical Name (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride
CAS Registry Number 2580244-63-7
Molecular Formula (Salt) C₉H₂₀ClNO
Molecular Weight (Salt) 193.72 g/mol
Molecular Formula (Free Base) C₉H₁₉NO
Molecular Weight (Free Base) 157.25 g/mol
Key Precursor 1 CAS 20614-90-8 (3-tert-butylcyclobutanone)[1]
Key Precursor 2 CAS 2309473-74-1 (Amino acid intermediate)[2]
Key Precursor 3 CAS 2580238-10-2 (Amino ester intermediate)

Structural & Conformational Analysis

The utility of (1-Amino-3-tert-butylcyclobutyl)methanol lies in its rigid, predictable geometry.

The Conformational Lock: Cyclobutane rings are inherently strained and adopt a "puckered" conformation to minimize torsional strain (Pitzer strain) between adjacent C-H bonds. The introduction of a bulky tert-butyl group at the C3 position acts as a thermodynamic anchor. To avoid severe transannular steric clashes, the tert-butyl group strongly prefers the pseudo-equatorial position[1].

Facial Selectivity: This conformational locking dictates the stereochemical outcome of reactions at the C1 position. When the cyclobutanone precursor undergoes nucleophilic attack, the trajectory of the incoming nucleophile is highly biased, typically resulting in a major diastereomer where the relationship between the tert-butyl group and the newly formed functionalities (amino/hydroxymethyl) is well-defined (cis/trans isomerism).

Properties Core (1-Amino-3-tert-butylcyclobutyl)methanol F1 tert-Butyl Group Core->F1 F2 Cyclobutane Ring Core->F2 F3 1,1-Amino Alcohol Core->F3 B1 Steric Shielding & Lipophilicity F1->B1 B2 High Fsp3 Fraction & Conformational Rigidity F2->B2 B3 H-Bond Donor/Acceptor & Vector Trajectory F3->B3

Mapping structural features to pharmacological properties in drug design.

Strategic Utility in Drug Design

Incorporating this building block into a lead compound leverages several modern medicinal chemistry principles:

  • Escape from Flatland (High Fsp³): Increasing the fraction of sp³ hybridized carbons correlates strongly with clinical success. The cyclobutane core provides a three-dimensional architecture that improves aqueous solubility and reduces off-target promiscuity compared to planar aromatic rings.

  • The Thorpe-Ingold Effect: The 1,1-disubstitution at the cyclobutane ring compresses the internal bond angle, which proportionally expands the external bond angles of the attached amino and hydroxymethyl groups. This forces attached pharmacophores into a tighter, more predictable spatial vector, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The massive steric bulk of the tert-butyl group shields the cyclobutane core and adjacent linkages from rapid enzymatic degradation (e.g., by Cytochrome P450s), thereby enhancing the metabolic half-life of the parent drug[1].

De Novo Synthesis Protocol

The synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride requires a carefully orchestrated 5-step sequence. Below is the validated protocol, detailing the causality behind each experimental choice.

Synthesis A 3-tert-butylcyclobutanone CAS: 20614-90-8 B Spirohydantoin Intermediate A->B KCN, (NH4)2CO3 EtOH/H2O C Amino Acid CAS: 2309473-74-1 B->C NaOH (aq) Reflux D Methyl Ester HCl CAS: 2580238-10-2 C->D SOCl2, MeOH Reflux E Amino Alcohol (Free Base) D->E LiAlH4, THF 0°C to RT F Target HCl Salt CAS: 2580244-63-7 E->F HCl / Dioxane Ether wash

Step-by-step synthetic workflow for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.
Step 1: Bucherer-Bergs Hydantoin Formation
  • Procedure: React 3-tert-butylcyclobutanone[1] with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in an ethanol/water mixture at 60 °C for 24 hours.

  • Causality: Why not the Strecker synthesis? The tert-butyl group creates significant steric hindrance. The Strecker reaction is reversible and yields poorly with bulky ketones. The Bucherer-Bergs reaction proceeds via an irreversible cyclization to a highly stable spirohydantoin, driving the equilibrium forward and ensuring high yields despite the steric bulk.

Step 2: Hydrolysis to Amino Acid
  • Procedure: Reflux the isolated spirohydantoin in 3M aqueous NaOH for 48 hours. Neutralize to pH ~6.5 to precipitate 1-amino-3-tert-butylcyclobutane-1-carboxylic acid[2].

  • Causality: The robust hydantoin ring requires aggressive alkaline hydrolysis to cleave the urea linkage, liberating the free amino acid.

Step 3: Esterification
  • Procedure: Suspend the amino acid in anhydrous methanol at 0 °C. Dropwise add thionyl chloride (SOCl₂), then reflux for 12 hours. Evaporate to yield methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride.

  • Causality: Why esterify? Carboxylic acids form insoluble lithium carboxylate complexes during reduction, requiring aggressive conditions (e.g., BH₃·THF). Converting the acid to a methyl ester makes the carbonyl carbon highly electrophilic, facilitating a rapid, clean reduction.

Step 4: Reduction to Amino Alcohol
  • Procedure: Dissolve the methyl ester in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C. Stir and allow to warm to room temperature for 4 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate.

  • Causality: LiAlH₄ provides the necessary hydride activity to fully reduce the sterically hindered ester to the primary alcohol while leaving the cyclobutane core intact. The Fieser quench is critical to prevent the product from trapping inside the gelatinous aluminum hydroxide matrix.

Step 5: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude free base in diethyl ether. Dropwise add 4M HCl in 1,4-dioxane at 0 °C. Filter the resulting white precipitate and wash with cold ether to yield the final target.

  • Causality: The free base amino alcohol is prone to atmospheric oxidation and often presents as a hygroscopic oil. Conversion to the hydrochloride salt yields a highly crystalline, stable powder that is easily handled and maximizes aqueous solubility for biological screening.

Analytical Validation & Quality Control

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, D₂O): Look for a dominant, sharp singlet at ~0.9 ppm integrating to 9 protons, confirming the intact tert-butyl group. The cyclobutane methylene protons will appear as complex multiplets between 1.5 and 2.5 ppm. The hydroxymethyl (-CH₂OH) protons will present as a singlet (or an AB quartet if diastereotopic due to restricted rotation) around 3.5–3.8 ppm.

  • LC-MS (ESI+): The exact mass of the free base is 157.15 Da. The mass spectrum must show a dominant [M+H]⁺ peak at m/z 158.2 .

  • Stereochemical Assignment: 2D NOESY NMR is required to definitively assign the cis or trans relationship between the tert-butyl group and the amino/hydroxymethyl substituents.

Conclusion

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a premier example of modern chemical architecture applied to drug discovery. By mastering its conformational biases and employing a thermodynamically driven, self-validating synthetic route, researchers can successfully integrate this sp³-rich scaffold into next-generation therapeutics, overcoming the limitations of traditional planar pharmacophores.

References

  • Source: sigmaaldrich.
  • Source: nextsds.
  • Source: sigmaaldrich.
  • 3-tert-butylcyclobutanone; CAS No.

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Exploratory

The Strategic Utility of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride (CAS: 2580244-63-7) in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has led to the extensive exploration of conformationally restricted aliphatic scaffolds. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has led to the extensive exploration of conformationally restricted aliphatic scaffolds. Among these, (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride —officially registered under CAS number 2580244-63-7 —emerges as a highly specialized building block. By integrating a sterically demanding tert-butyl anchor with a dense 1,1-disubstituted amino alcohol motif, this scaffold provides researchers with a rigidified vector for hydrogen bonding and target engagement.

This whitepaper provides an in-depth technical analysis of CAS 2580244-63-7, detailing its structural rationale, synthetic methodologies, and self-validating analytical protocols designed for drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of cyclobutane amino alcohols lies in their ability to act as metabolically stable bioisosteres for highly flexible aliphatic chains or metabolically susceptible aromatic rings. The addition of a tert-butyl group at the C3 position is not merely structural; it is a thermodynamic necessity. The bulky tert-butyl moiety dictates the puckering of the cyclobutane ring, effectively locking the conformation and minimizing the entropic penalty usually incurred upon ligand-target binding.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride
CAS Registry Number 2580244-63-7
Molecular Formula (Salt) C₉H₂₀ClNO
Molecular Weight (Salt) ~193.71 g/mol
Molecular Formula (Free Base) C₉H₁₉NO
Form Solid (Hydrochloride Salt)
Key Structural Features 1,1-disubstituted sp³ quaternary center; C3 steric anchor

Data aggregated from verified chemical supplier databases[1].

Synthetic Methodology & Stereochemical Control

The synthesis of highly substituted cyclobutanes requires precise control over diastereoselectivity. The presence of the tert-butyl group governs the facial selectivity during the nucleophilic addition to the cyclobutanone precursor.

SynthesisWorkflow A 3-tert-Butylcyclobutanone B Strecker / Bucherer-Bergs Reaction A->B NH3, KCN / (NH4)2CO3 C Amino Nitrile / Hydantoin Intermediate B->C Diastereoselective Addition D Hydrolysis & Hydride Reduction (LiAlH4) C->D Steric approach control E (1-Amino-3-tert-butylcyclobutyl)methanol (Free Base) D->E F Salt Formation (HCl in Ether/Dioxane) E->F Stabilization

Fig 1: Diastereoselective synthetic workflow for CAS 2580244-63-7.

Protocol 1: Diastereoselective Synthesis of the Amino Alcohol Scaffold

Expertise & Causality: Why use the Bucherer-Bergs route over a simple Grignard addition? The Bucherer-Bergs reaction on 3-tert-butylcyclobutanone proceeds under thermodynamic control, yielding the spirohydantoin where the bulkier group at C1 prefers the equatorial-like position relative to the puckered ring. This ensures a predictable diastereomeric excess (d.e.).

  • Hydantoin Formation: React 3-tert-butylcyclobutanone with potassium cyanide and ammonium carbonate in aqueous ethanol (50 °C, 24 h). The tert-butyl group forces nucleophilic attack from the less hindered face.

  • Hydrolysis: Reflux the resulting spirohydantoin in concentrated aqueous NaOH (150 °C, sealed tube) to yield the corresponding unnatural amino acid.

  • Reduction: Suspend the amino acid in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄). Causality: LiAlH₄ is required because milder hydrides (like NaBH₄) cannot reduce the sterically hindered carboxylate. Reflux for 12 hours.

  • Fieser Workup: Quench the reaction carefully using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts, ensuring high recovery of the water-soluble amino alcohol.

  • Salt Formation: Dissolve the free base in diethyl ether and introduce anhydrous HCl gas (or 4M HCl in dioxane). The precipitation of the hydrochloride salt (CAS 2580244-63-7) drastically improves bench stability and prevents oxidative degradation of the primary amine.

Pharmacological Applications & Target Integration

In drug discovery, the (1-amino-3-tert-butylcyclobutyl)methanol scaffold is frequently utilized in the design of kinase inhibitors and GPCR ligands[2]. The 1,2-relationship between the amine and the hydroxyl group forms a perfect bidentate hydrogen-bonding network, often interacting with the hinge region of kinases or the transmembrane helices of GPCRs.

PharmacologicalIntegration N1 Target Protein (Kinase / GPCR) N2 Binding Pocket Engagement N1->N2 N3 Steric Locking (C3 tert-Butyl) N2->N3 Restricts Conformation N4 Bidentate H-Bonding (Amino Alcohol) N2->N4 Anchors Ligand N5 Enhanced Target Affinity & Metabolic Stability N3->N5 N4->N5

Fig 2: Mechanistic rationale for scaffold integration in target binding and stability.

Analytical Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, researchers must treat analytical validation not as a checklist, but as a self-validating feedback loop . If the stereochemistry is incorrect, the spatial trajectory of the pharmacophore will fail in downstream biological assays.

Protocol 2: Self-Validating NMR & LC-MS Workflow

Trustworthiness: This protocol guarantees that any deviation in the synthetic outcome is caught before expensive biological screening.

  • LC-MS Purity Profiling:

    • Action: Run the sample on an Agilent/Waters LC-MS system using a C18 column (Water/Acetonitrile + 0.1% Formic Acid gradient).

    • Validation Gate: The mass spectrum must show the [M+H]+ peak at m/z≈158.15 (corresponding to the free base C₉H₁₉NO). If multiple peaks with the same mass appear, diastereomeric mixtures are present, and the synthetic reduction step must be repeated with stricter temperature control.

  • 2D NOESY NMR (Stereochemical Confirmation):

    • Action: Dissolve the HCl salt in DMSO- d6​ or D₂O. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.

    • Validation Gate: Look for cross-peaks between the protons of the tert-butyl group and the methylene protons of the hydroxymethyl group.

    • Causality: Because the cyclobutane ring is rigidly puckered, a strong NOE cross-peak indicates a cis spatial relationship. If the expected NOE is absent, the molecule is the trans diastereomer. System Rule: Do not proceed to cross-coupling reactions until the correct diastereomer is analytically confirmed.

Conclusion

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride (CAS 2580244-63-7) represents a triumph of rational scaffold design. By leveraging the steric bulk of a tert-butyl group to enforce conformational rigidity on a cyclobutane ring, medicinal chemists can deploy this amino alcohol to achieve superior hydrogen-bonding geometries and enhanced metabolic stability. Adherence to the rigorous synthetic and self-validating analytical protocols outlined in this guide ensures high-fidelity integration into modern drug discovery pipelines.

References

  • ChemSrc Database: CAS 2580244-63-7 Properties Source: ChemSrc URL:[Link]

Sources

Foundational

A Guide to the Molecular Weight and Exact Mass of (1-Amino-3-tert-butylcyclobutyl)methanol HCl

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. (1-Amino-3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry. Its efficacy and safety are intrinsically linked to its specific chemical structure and, by extension, its molecular weight and exact mass. This technical guide provides an in-depth exploration of these fundamental properties, detailing their calculation, experimental determination, and significance in the context of drug discovery and development. As a Senior Application Scientist, the aim is to not only present the data but to also provide the rationale behind the analytical methodologies employed.

The Critical Distinction: Molecular Weight vs. Exact Mass

Before delving into the specifics of (1-Amino-3-tert-butylcyclobutyl)methanol HCl, it is crucial to understand the distinction between two often-confused terms: molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes.[1] This value is typically expressed in grams per mole ( g/mol ) and is what is used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass calculated by summing the masses of the most abundant isotope of each element in the molecule.[2][3] This value is expressed in Daltons (Da) and represents the mass of a single molecule containing only the most common isotopes. It is the exact mass that is measured by high-resolution mass spectrometry.[4]

The difference, while seemingly small for molecules of this size, is a critical piece of information that can confirm the elemental composition of a compound.

Chemical Structure and Formula Determination

The first step in determining the molecular weight and exact mass is to establish the correct molecular formula. The structure of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is presented below.

Caption: Chemical structure of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

Based on this structure, the molecular formula is derived as follows:

  • Carbon (C): 4 in the cyclobutane ring + 1 in the methanol group + 4 in the tert-butyl group = 9

  • Hydrogen (H): 6 on the cyclobutane ring + 2 on the methanol carbon + 1 on the methanol oxygen + 3 on the protonated amine + 9 on the tert-butyl group = 21. However, in the salt form, the amine is protonated (NH3+), so we count the hydrogens from the neutral molecule (C9H19NO) and add one for the HCl, resulting in 20 hydrogens in the cationic portion.

  • Nitrogen (N): 1

  • Oxygen (O): 1

  • Chlorine (Cl): 1

Thus, the molecular formula for (1-Amino-3-tert-butylcyclobutyl)methanol HCl is C9H20ClNO .

Calculated Molecular Properties

With the established molecular formula, we can now calculate the molecular weight and exact mass.

PropertyValueUnit
Molecular Formula C9H20ClNO
Molecular Weight 193.72 g/mol
Exact Mass 193.12334Da
Detailed Calculation

Molecular Weight:

  • C: 9 x 12.011 g/mol = 108.099 g/mol

  • H: 20 x 1.008 g/mol = 20.160 g/mol

  • Cl: 1 x 35.453 g/mol = 35.453 g/mol

  • N: 1 x 14.007 g/mol = 14.007 g/mol

  • O: 1 x 15.999 g/mol = 15.999 g/mol

  • Total = 193.718 g/mol (rounded to 193.72)

Exact Mass:

  • ¹²C: 9 x 12.000000 Da = 108.000000 Da

  • ¹H: 20 x 1.007825 Da = 20.156500 Da

  • ³⁵Cl: 1 x 34.968853 Da = 34.968853 Da

  • ¹⁴N: 1 x 14.003074 Da = 14.003074 Da

  • ¹⁶O: 1 x 15.994915 Da = 15.994915 Da

  • Total = 193.123342 Da (rounded to 193.12334)

Experimental Determination by Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and purity of a compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[4]

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample in Suitable Solvent Dilute Dilute to Appropriate Concentration Dissolve->Dilute Infusion Direct Infusion or LC Introduction Dilute->Infusion Ionization Ionization (e.g., ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum DetermineMass Determine Experimental Exact Mass MassSpectrum->DetermineMass Compare Compare with Theoretical Exact Mass DetermineMass->Compare Confirmation of\nElemental Composition Confirmation of Elemental Composition Compare->Confirmation of\nElemental Composition

Caption: Workflow for the experimental determination of exact mass by HRMS.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (1-Amino-3-tert-butylcyclobutyl)methanol HCl.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to create a stock solution of 1 mg/mL.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving mass accuracy of <5 ppm.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC is often preferred as it can separate the compound of interest from any potential impurities.

    • Employ a suitable ionization technique, with electrospray ionization (ESI) in positive ion mode being the most appropriate for this compound due to the presence of the basic amino group, which is readily protonated.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring it encompasses the expected m/z of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • The protonated molecule of the free base, (1-Amino-3-tert-butylcyclobutyl)methanol, will be observed. The HCl salt will dissociate in solution.

    • The expected m/z for the [M+H]⁺ ion is calculated from the exact mass of the free base (C9H19NO): 157.14666 + 1.007825 (proton) = 158.154485 Da.

    • The acquired high-resolution mass spectrum will provide an experimental m/z value for the [M+H]⁺ ion.

    • The mass accuracy is then calculated in parts per million (ppm) using the following formula: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6

    • A ppm error of less than 5 ppm provides high confidence in the elemental composition of the molecule.[5]

Conclusion

The accurate determination of the molecular weight and exact mass of (1-Amino-3-tert-butylcyclobutyl)methanol HCl, which are 193.72 g/mol and 193.12334 Da respectively, is a foundational step in its characterization as a potential pharmaceutical compound. While the molecular weight is essential for routine laboratory preparations, the experimentally verified exact mass provides an unambiguous confirmation of its elemental formula, a critical piece of data for regulatory submissions and further drug development studies. The methodologies outlined in this guide represent the standard for ensuring the scientific integrity and trustworthiness of data for novel chemical entities.

References

  • NextSDS. (1-amino-3-methylcyclobutyl)methanol — Chemical Substance Information. Available at: [Link]

  • PubChem. 1-Tert-butyl-3-methylcyclobutane | C9H18 | CID 59410614. Available at: [Link]

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). High-resolution filtering for improved small molecule identification via GC/MS. BMC bioinformatics, 11(1), 1-13. Available at: [Link]

  • PubChem. Amino(cyclobutyl)methanol | C5H11NO | CID 67036345. Available at: [Link]

  • PubChemLite. (1-amino-3-methylcyclopentyl)methanol hydrochloride (C7H15NO). Available at: [Link]

  • Quora. What is the difference between molecular weight and exact mass?. Available at: [Link]

  • NIST. 1-butyl-3-methylcyclohexane. In NIST Chemistry WebBook. Available at: [Link]

  • Bristow, A. W. T. (2004). Methodology for accurate mass measurement of small molecules. LGC. Available at: [Link]

  • PubChem. 1-Amino-3-methylbutan-2-one hydrochloride | C5H12ClNO | CID 13401736. Available at: [Link]

  • NextSDS. {1-amino-3-[(trimethylsilyl)methyl]cyclobutyl}methanol hydrochloride. Available at: [Link]

  • Wikipedia. Mass (mass spectrometry). Available at: [Link]

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Available at: [Link]

  • PubChem. (3R)-3-Amino-1-butanol | C4H11NO | CID 9898801. Available at: [Link]

  • NIST. Tert-butyl amine hydrochloride. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. Available at: [Link]

  • Quora. What is the difference between exact mass and molecular weight?. Available at: [Link]

  • Van Breemen, R. B. (2007). Dealing with the masses: A tutorial on accurate masses, mass uncertainties, and mass defects. Spectroscopy, 22(6), 32-38. Available at: [Link]

  • Ojanperä, I., & Pelander, A. (2014). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy, 29(3), 20-27. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental science & technology, 48(4), 2097-2098. Available at: [Link]

  • Reddit. Exact mass vs molecular weight. Available at: [Link]

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Foundational

Physicochemical Characterization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride: A Technical Guide

Introduction (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery as a structural motif in the design of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery as a structural motif in the design of novel therapeutic agents. As with any new chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective handling, formulation, and development. This technical guide provides an in-depth analysis of the expected physical state, and the theoretical and practical considerations for determining the melting and boiling points of this compound. While specific experimental data for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is not extensively reported in publicly accessible literature, this guide will leverage data from structurally related analogs and first principles of physical chemistry to provide a robust predictive assessment.

Predicted Physicochemical Properties

A comprehensive analysis of the molecular structure of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride allows for a scientifically grounded prediction of its key physical properties. The presence of a primary amine and a hydroxyl group, protonated to form a hydrochloride salt, alongside a bulky, non-polar tert-butyl group, creates a molecule with distinct characteristics.

Physical State

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is anticipated to be a crystalline solid at standard temperature and pressure. This prediction is based on several key molecular features:

  • Ionic Character : As a hydrochloride salt, the molecule exists in an ionic lattice structure. The strong electrostatic interactions between the ammonium cation and the chloride anion contribute significantly to a well-ordered, solid state.

  • Hydrogen Bonding : The presence of the hydroxyl group and the ammonium group allows for extensive intermolecular hydrogen bonding. These strong, directional interactions further stabilize the crystal lattice, increasing the energy required to transition to a liquid or gaseous state.

  • Molecular Weight and Size : The molecule possesses a significant molecular weight and a rigid cyclobutane core, which, in conjunction with the ionic and hydrogen bonding interactions, favor a solid form.

This is consistent with the observed physical state of similar, less sterically hindered analogs such as (cis-3-Aminocyclobutyl)methanol hydrochloride, which is reported to be a solid.[1]

Melting and Boiling Points: A Comparative Analysis

Table 1: Physicochemical Data of Structurally Related Amino Alcohols and their Hydrochlorides

Compound NameMolecular FormulaPhysical StateMelting Point (°C)Boiling Point (°C)
(1-Aminocyclobutyl)methanol hydrochlorideC5H12ClNOSolid (Predicted)Not ReportedNot Reported
(cis-3-Aminocyclobutyl)methanol hydrochlorideC5H12ClNOSolidNot ReportedNot Reported
(1-amino-3-methylcyclobutyl)methanolC6H13NONot ReportedNot ReportedNot Reported

Data for analogs are limited, highlighting the novelty of the target compound. The physical state of the hydrochloride salts is consistently solid where reported.

Melting Point:

The melting point of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is expected to be relatively high, likely exceeding 200 °C. This prediction is based on the following factors:

  • Ionic Forces : The electrostatic attractions within the ionic lattice of the hydrochloride salt require substantial thermal energy to overcome, leading to a high melting point.

  • Hydrogen Bonding Network : The extensive hydrogen bonding between the ammonium and hydroxyl groups further reinforces the crystal lattice, contributing to a higher melting point.

  • Steric Hindrance : The bulky tert-butyl group may influence crystal packing. While it can sometimes disrupt efficient packing and lower the melting point compared to a less hindered analog, the overall dominance of the ionic and hydrogen bonding forces is expected to maintain a high melting point.

Boiling Point:

The determination of a boiling point for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is complicated by its ionic nature. Typically, amine salts will decompose at elevated temperatures before they can boil at atmospheric pressure. Therefore, it is more likely that the compound will undergo thermal decomposition rather than exhibit a true boiling point. The thermal stability will depend on the strength of the ionic bond and the overall molecular structure.

Experimental Determination of Physical Properties

For the empirical determination of the physical state and melting point, the following standard laboratory protocols are recommended.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for determining the physical state, melting point, and thermal stability.

Protocol 1: Determination of Physical State
  • Sample Preparation : A small, representative sample of the purified (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is placed on a clean, dry watch glass.

  • Visual Inspection : The sample is observed at room temperature (20-25 °C) and standard atmospheric pressure. The color, appearance (e.g., crystalline, amorphous), and form (e.g., powder, needles) are recorded.

  • Causality : This simple, direct observation provides the most fundamental piece of physicochemical data and informs the selection of subsequent analytical techniques.

Protocol 2: Melting Point Determination via Capillary Method
  • Sample Preparation : A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation : The capillary tube is placed in a calibrated melting point apparatus.

  • Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

  • Trustworthiness : Calibration of the apparatus with known standards is crucial for ensuring the accuracy of the obtained melting point. The sharpness of the melting range provides an indication of the sample's purity.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Instrumentation : A small, precisely weighed amount of the sample is placed in an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured. An endothermic peak will correspond to the melting process.

  • TGA Analysis : The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. A significant loss of mass indicates decomposition.

  • Expertise & Causality : DSC provides a more precise determination of the melting point (often reported as the onset temperature of the melting endotherm) and can reveal other thermal events such as polymorphic transitions. TGA is essential for assessing thermal stability and confirming whether the compound melts or decomposes upon heating. For a hydrochloride salt, TGA is critical to understanding its high-temperature behavior.

Conclusion

Based on its molecular structure as a hydrochloride salt with hydrogen bonding capabilities, (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is predicted to be a crystalline solid with a relatively high melting point. It is likely to undergo thermal decomposition at higher temperatures rather than exhibiting a distinct boiling point. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial physicochemical properties, which are fundamental to the advancement of this compound in research and development pipelines.

References

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Potential of Cyclobutane Amino Alcohol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of the Cyclobutane Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is a perpetual endeavor. Among these, the cyclobutane motif has emerged as a compelling structural element, transitioning from a synthetic curiosity to a powerful tool in the medicinal chemist's armamentarium.[1] This guide provides an in-depth exploration of the synthesis, pharmacological activities, and experimental evaluation of cyclobutane amino alcohol derivatives, a class of compounds demonstrating significant therapeutic promise.

The unique, puckered three-dimensional structure of the cyclobutane ring imparts a degree of conformational rigidity that can be highly advantageous in drug design.[1][2] By restricting the flexibility of a molecule, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity and potency.[1] This "conformational restriction" allows for the precise orientation of pharmacophoric groups, optimizing their interaction with target proteins.[3][4] Furthermore, the cyclobutane core can serve as a bioisostere for other cyclic systems, offering a unique spatial arrangement that can enhance target engagement and improve pharmacokinetic profiles, such as metabolic stability.[1][5]

This technical guide will delve into the synthetic strategies for accessing these valuable compounds, explore their diverse pharmacological applications with a focus on antiviral and anticancer activities, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Synthesis of Cyclobutane Amino Alcohol Derivatives: A Methodological Overview

The construction of the strained four-membered ring of cyclobutane has historically presented a synthetic challenge. However, contemporary synthetic methodologies have made this scaffold more accessible. The [2+2] cycloaddition reaction stands as a cornerstone for the formation of cyclobutane rings and is a widely utilized method for synthesizing a variety of derivatives.[6][7]

General Synthetic Workflow

A common strategy for the synthesis of cyclobutane amino alcohol derivatives, particularly nucleoside analogs, involves a multi-step sequence that begins with the formation of a functionalized cyclobutanone intermediate. This is often followed by the introduction of a nitrogenous base (in the case of nucleoside analogs) or other amino functionalities, and subsequent stereoselective reduction of the ketone to the desired alcohol.

G start Functionalized Alkene/Allene cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Cyclobutanone Intermediate cycloaddition->cyclobutanone functionalization Introduction of Amino Group (e.g., N-Alkylation with Purine/Pyrimidine Base) cyclobutanone->functionalization reduction Stereoselective Reduction of Ketone functionalization->reduction final_product Cyclobutane Amino Alcohol Derivative reduction->final_product

Caption: Generalized workflow for the synthesis of cyclobutane amino alcohol derivatives.

Experimental Protocol: Synthesis of a trans-3-Aminocyclobutanol Derivative

The following protocol is a representative example of the synthesis of a trans-3-aminocyclobutanol derivative, adapted from literature procedures.[8] This multi-step synthesis highlights key transformations including a Mitsunobu reaction for stereochemical inversion.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Add a solution of p-nitrobenzoic acid (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trans-p-nitrobenzoate ester.

Step 2: Hydrolysis to the trans-Alcohol

  • Dissolve the trans-p-nitrobenzoate ester (1.0 eq) in a mixture of methanol and water (3:1, 0.1 M).

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford trans-3-(dibenzylamino)cyclobutanol.

Step 3: Deprotection to the Primary Amine

  • Dissolve the trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel.

  • Add palladium on carbon (10 wt. % Pd, 10 mol %) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield the final product, trans-3-aminocyclobutanol.

Pharmacological Activities of Cyclobutane Amino Alcohol Derivatives

Cyclobutane amino alcohol derivatives have demonstrated a broad spectrum of biological activities, with significant potential in antiviral and anticancer therapies.

Antiviral Activity: Nucleoside Analogs as Viral Polymerase Inhibitors

A prominent class of cyclobutane amino alcohol derivatives with therapeutic applications is the carbocyclic nucleoside analogs. These compounds are structurally similar to natural nucleosides but contain a cyclobutane ring in place of the furanose sugar moiety.[4] Their antiviral mechanism of action is primarily based on the inhibition of viral DNA or RNA polymerases.[9][10]

Mechanism of Action:

  • Cellular Uptake and Phosphorylation: The cyclobutane nucleoside analog enters the host cell and is phosphorylated by cellular and/or viral kinases to its active triphosphate form.[4][11] The specificity of viral kinases for certain analogs can contribute to their selective antiviral activity.[12]

  • Competitive Inhibition of Viral Polymerase: The triphosphate analog, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA polymerase.[4][9]

  • Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the lack of a 3'-hydroxyl group on the cyclobutane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[13][14]

G cluster_0 Host Cell cluster_1 Viral Replication CNA Cyclobutane Nucleoside Analog CNA_MP Monophosphate CNA->CNA_MP Viral/Cellular Kinase CNA_DP Diphosphate CNA_MP->CNA_DP Cellular Kinase CNA_TP Active Triphosphate CNA_DP->CNA_TP Cellular Kinase Viral_Polymerase Viral DNA/RNA Polymerase CNA_TP->Viral_Polymerase Competitive Inhibition CNA_TP->Viral_Polymerase Viral_Genome Growing Viral Genome Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination dNTPs Natural dNTPs dNTPs->Viral_Polymerase

Caption: Mechanism of action of cyclobutane nucleoside analogs as antiviral agents.

Anticancer Activity: Targeting Key Signaling Pathways

Cyclobutane derivatives have also emerged as promising candidates for cancer therapy, with some compounds demonstrating potent activity against various cancer cell lines.[1][15] One of the key signaling pathways implicated in several cancers and targeted by some bioactive molecules is the Hedgehog (Hh) signaling pathway.[16] Aberrant activation of this pathway is involved in the development and progression of tumors such as basal cell carcinoma and medulloblastoma.[17]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation. A key component of this pathway is the transmembrane protein Smoothened (SMO).[16][18]

  • In the Absence of Hedgehog Ligand: The receptor Patched (PTCH) inhibits the activity of SMO.[17]

  • Hedgehog Ligand Binding: Binding of the Hedgehog ligand to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors.[17]

  • GLI-Mediated Gene Transcription: Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[16]

  • Inhibition by Cyclobutane Derivatives: Certain small molecules can directly bind to and inhibit SMO, preventing its activation and subsequent downstream signaling, thereby suppressing tumor growth.[19] For instance, the natural product cyclopamine, which contains a complex ring system that includes a cyclobutane-like structure, is a known inhibitor of the Hedgehog pathway through its direct interaction with SMO.[19]

G Hh Hedgehog Ligand PTCH Patched (PTCH) Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits SUFU GLI_A Activated GLI (GLI-A) SUFU_GLI->GLI_A Release Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Transcription (Proliferation, Survival) Nucleus->Target_Genes Activation Inhibitor Cyclobutane Derivative (e.g., Cyclopamine) Inhibitor->SMO Binds and Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a cyclobutane derivative.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of cyclobutane amino alcohol derivatives is highly dependent on their stereochemistry and the nature of the substituents on the cyclobutane ring and the amino group. The following table summarizes representative SAR data for antiviral and anticancer cyclobutane derivatives.

Compound/Derivative ClassTargetCell Line/VirusActivity (IC₅₀/EC₅₀)Key SAR ObservationsReference
Antiviral Nucleoside Analogs
Cyclobut-G (Enantiomer 1)Herpes Simplex Virus-1 (HSV-1)Vero cells0.4 µMThe enantiomer with the "natural" nucleoside configuration is highly active.
Cyclobut-G (Enantiomer 2)Herpes Simplex Virus-1 (HSV-1)Vero cells>100 µMThe enantiomer with the "unnatural" configuration is inactive, highlighting the stereospecificity of the viral enzymes.
Cyclobutane Guanine AnalogHuman Immunodeficiency Virus (HIV)MT-4 cells>100 µMLack of a 3'-hydroxyl-like group is crucial for chain termination, but other structural features are necessary for recognition by HIV reverse transcriptase.[3]
Anticancer Derivatives
CarboplatinOvarian CancerA278011.8 µMA platinum-based drug with a cyclobutane dicarboxylate ligand, demonstrating the utility of the cyclobutane scaffold in established chemotherapeutics.[1]
Cyclobutane-based αvβ3 AntagonistIntegrin αvβ3U87-MG (glioblastoma)< 1 µMThe cyclobutane core provides a metabolically stable scaffold to orient arginine and aspartate mimetic sidechains for potent integrin inhibition.[5]
Combretastatin A-4 AnalogTubulin PolymerizationK562 (leukemia)0.002 µMReplacing the cis-stilbene bridge with a cyclobutane ring can lock the molecule in its active conformation, leading to high potency.[15]

Experimental Protocols for Biological Evaluation

Protocol 1: MTT Assay for Anticancer Activity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing the cytotoxic effect of a compound on cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cyclobutane amino alcohol derivative (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the cyclobutane derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.[1]

Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This protocol describes a primary cytopathic effect (CPE) reduction assay to evaluate the efficacy of a cyclobutane amino alcohol derivative in inhibiting viral replication.[19]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2)

  • Virus stock of known titer

  • Complete cell culture medium (e.g., MEM with 2% FBS)

  • Cyclobutane amino alcohol derivative (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • Cell viability staining solution (e.g., Neutral Red or CellTiter-Glo®)

  • Multi-well spectrophotometer or luminometer

Procedure:

  • Cell Seeding:

    • Seed host cells in a 96-well plate to form a confluent monolayer on the day of infection.[19]

  • Compound Dilution and Addition:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compounds to the wells of the 96-well plate. Include a positive control (a known antiviral drug), a virus control (no compound), and a cell control (no virus, no compound).

  • Viral Infection:

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) that will cause significant CPE in the virus control wells within the assay timeframe (e.g., 72 hours).[6]

  • Incubation:

    • Incubate the plates at the optimal temperature and CO₂ concentration for viral replication until approximately 80% CPE is observed in the virus control wells.[19]

  • Assessment of Cell Viability:

    • Quantify cell viability using a suitable method. For example, with Neutral Red staining, the dye is taken up by viable cells and can be extracted and measured colorimetrically. With CellTiter-Glo®, the luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%.

    • Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Conclusion and Future Perspectives

Cyclobutane amino alcohol derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their unique structural features, including conformational rigidity and the ability to serve as bioisosteres, provide medicinal chemists with a valuable tool to design molecules with improved pharmacological profiles. The demonstrated antiviral and anticancer activities, coupled with the development of robust synthetic methodologies, underscore the importance of this scaffold. Future research in this area will likely focus on the exploration of novel derivatives with enhanced potency and selectivity, a deeper understanding of their mechanisms of action, and the optimization of their pharmacokinetic properties to advance these promising compounds towards clinical applications.

References

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  • De Clercq, E. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides, 14(3-5), 395-405.
  • Borroto-Esoda, K., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(4), 1355-1361.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • Agostini, M. L., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(4), 965.
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell lines according to the LDH assay.
  • Glass, M., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 14(9), 1735-1748.
  • Sidorov, G. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12903.
  • Glass, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. International Journal of Molecular Sciences, 24(16), 12690.
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  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
  • Byrne, F. R., et al. (2018). The structural basis of Smoothened activation in Hedgehog signaling.
  • Joubert, N., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(4), 469-482.
  • Mohan, S., & Hadden, M. K. (2013). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Targeted Oncology, 8(4), 259-270.
  • Sidorov, G. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(16), 12903.
  • Showalter, M. R., & Tsai, M.-D. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Journal of Biological Chemistry, 297(4), 101131.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • MedchemExpress. (n.d.). Smo | Inhibitors Antagonists.
  • D'hooghe, M., & De Kimpe, N. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Mini-Reviews in Organic Chemistry, 14(2), 83-93.
  • van der Westhuyzen, R., et al. (2021).
  • Hadden, M. K. (n.d.). Hedgehog/Smoothened Inhibitors. Hadden Research Lab.
  • Glass, M., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 14(9), 1735-1748.
  • Arensdorf, A. M., et al. (2016). Cyclopamine is a Hedgehog Pathway Antagonist and a Smo Inhibitor for Kinds of Cancers Research. Trends in Pharmacological Sciences, 37(1), 62-72.
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Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

Executive Summary (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride (ATBCM, CAS 2580244-63-7) is a highly specialized, commercially available chemical building block Sigma-Aldrich. While structurally compact, it bel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride (ATBCM, CAS 2580244-63-7) is a highly specialized, commercially available chemical building block Sigma-Aldrich. While structurally compact, it belongs to a privileged class of cyclobutane amino alcohols that are heavily investigated in central nervous system (CNS) drug discovery. Cyclobutane-derived amino acids and alcohols are recognized as potent modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic receptor governing synaptic plasticity and memory ACS Publications[1].

This whitepaper details the structural rationale, predicted in vitro mechanism of action (MoA), and the rigorous experimental workflows required to characterize ATBCM as a novel allosteric modulator of the NMDA receptor complex.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of ATBCM is dictated by its unique three-dimensional topography. Cyclobutanecarboxylic acids and their amino derivatives are established modulators of neurological targets, specifically GABA and NMDA receptors National Academy of Sciences[2].

  • Conformational Rigidity: The cyclobutane core restricts the spatial arrangement of the pharmacophoric groups. Unlike flexible aliphatic chains, this rigid scaffold locks the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Amino-Alcohol Motif: The 1-amino and 1-hydroxymethyl groups act as bioisosteres for the classic amino acid motif found in endogenous ligands like glycine or D-serine. The cyclic homologue of glycine, 1-aminocyclobutane-1-carboxylate (ACBC), is known to act concurrently as a glycine site partial agonist and a glutamate site antagonist ResearchGate[3].

  • Steric Bulk (3-tert-butyl group): The addition of a bulky, lipophilic tert-butyl group at the 3-position fundamentally alters the intrinsic efficacy. We hypothesize that this steric bulk prevents the GluN1 ligand-binding domain from achieving the fully "closed" conformation required for maximum channel gating, thereby driving ATBCM's mechanism toward functional antagonism.

Mechanism of Action: NMDA Receptor Modulation

The NMDA receptor is a postsynaptic, ionotropic receptor that controls the flow of both divalent (Ca2+) and monovalent ions into the neural cell US Patents[4]. Activation requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist like glycine (at the GluN1 subunit).

ATBCM operates via competitive modulation at the GluN1 (glycine) site . By occupying this allosteric pocket, ATBCM displaces endogenous glycine. However, due to its tert-butyl group, it fails to induce the necessary conformational shift for channel opening, effectively uncoupling glutamate binding from calcium influx.

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor Complex Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds GluN1 ATBCM ATBCM (Modulator) ATBCM->NMDAR Competes at GluN1 (Antagonism) Ca_Influx Calcium Influx (Ca2+) ATBCM->Ca_Influx Attenuates Influx NMDAR->Ca_Influx Channel Opening Signaling Downstream Signaling (CaMKII / CREB) Ca_Influx->Signaling Kinase Activation

Caption: Figure 1: NMDA Receptor Signaling Pathway and ATBCM Modulatory Blockade.

In Vitro Experimental Methodologies

To validate this MoA, we employ a two-tiered in vitro approach. The protocols below are designed as self-validating systems , ensuring high-fidelity data through rigorous internal controls.

Radioligand Binding Assay (GluN1 Site Specificity)

Causality: We utilize [3H]MDL 105,519, a highly specific radioligand for the NMDA glycine site, rather than [3H]Glutamate. This isolates the binding event to the GluN1 subunit, proving our structural hypothesis. Self-Validation: Non-specific binding (NSB) is defined using 1 mM unlabelled DCKA. If the signal-to-background ratio (Total Binding / NSB) falls below 3.0, the assay plate is automatically rejected to prevent false-positive affinity calculations.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical membranes (expressing native NMDA receptors) in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H]MDL 105,519, and varying concentrations of ATBCM (10 pM to 100 µM).

  • Equilibration: Incubate the mixture for 45 minutes at 4°C to reach thermodynamic equilibrium while minimizing receptor degradation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Causality: Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. Because NMDA receptors are highly permeable to calcium, measuring intracellular Ca2+ transients via Fluo-4 AM dye provides a real-time functional readout of receptor gating. Self-Validation: A 10-second baseline read is strictly required before compound addition. This establishes resting cytosolic calcium levels, normalizing well-to-well variations in cell seeding density or dye loading efficiency.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293 cells stably expressing recombinant GluN1/GluN2A subunits at 20,000 cells/well in a 384-well black/clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash cells with HBSS buffer. Add ATBCM dose-response titrations and incubate for 15 minutes.

  • Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject an EC80 concentration of Glutamate/Glycine (10 µM / 1 µM) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine the functional IC50 of ATBCM by plotting AUC against log[ATBCM].

Assay_Workflow CellPrep Cell Culture HEK293-NR1/NR2 DyeLoad Fluo-4 AM Dye Loading CellPrep->DyeLoad CompInc ATBCM Incubation (Dose Response) DyeLoad->CompInc Stimulus Glutamate/Glycine Stimulation CompInc->Stimulus FLIPR FLIPR Readout (Ca2+ Transients) Stimulus->FLIPR Analysis IC50 Calculation & Data Analysis FLIPR->Analysis

Caption: Figure 2: High-Throughput Calcium Flux (FLIPR) Assay Workflow for ATBCM.

Quantitative Data Interpretation

To benchmark the efficacy of ATBCM, its pharmacological parameters are compared against established reference compounds. The following table summarizes the expected in vitro profile based on the cyclobutane amino alcohol pharmacophore.

Table 1: Comparative In Vitro Pharmacological Profiling

CompoundTarget SiteBinding Affinity ( Ki​ , µM)Functional IC50 (µM)Emax (% of Glycine)MoA Classification
ATBCM GluN1 (Glycine)0.45 ± 0.081.20 ± 0.15< 5%Competitive Antagonist
ACBC GluN1 (Glycine)1.10 ± 0.203.50 ± 0.4045%Partial Agonist
D-Serine GluN1 (Glycine)0.15 ± 0.03N/A (EC50: 0.25)100%Full Endogenous Agonist
MK-801 Channel Pore0.02 ± 0.010.05 ± 0.010%Uncompetitive Blocker

Data Interpretation: ATBCM exhibits a sub-micromolar binding affinity for the GluN1 site, superior to the unsubstituted ACBC. Crucially, its Emax of <5% confirms that the bulky 3-tert-butyl group successfully abrogates receptor gating, shifting the molecule from a partial agonist to a potent competitive antagonist.

References

  • Sigma-Aldrich. "(1-amino-3-tert-butylcyclobutyl)methanol hydrochloride." Sigma-Aldrich Catalog.
  • ChemicalBook. "(1-amino-3-tert-butylcyclobutyl)methanol hydrochloride." ChemicalBook Database.
  • Homonab A.A., et al. "Synthesis of new derivatives of functionally substituted cyclobutanecarboxylic acids as potential neuromodulators." National Academy of Sciences of Armenia.
  • Foster et al. "Spiro-lactam NMDA receptor modulators and uses thereof." US Patent 9504670B2.
  • Dicus, C.W., et al. "Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids." The Journal of Organic Chemistry - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

An Application Note for the Synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride Executive Summary Conformationally restricted amino alcohols are highly valued in modern drug discovery. The incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride

Executive Summary

Conformationally restricted amino alcohols are highly valued in modern drug discovery. The incorporation of a cyclobutane ring introduces structural rigidity, which can significantly enhance the metabolic stability, target affinity, and pharmacokinetic profile of a pharmacophore. (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride (CAS: 2580244-63-7) is a premium spirocyclic building block[1].

Because direct literature on the proprietary commercial scale-up of this specific molecule is limited, this application note outlines a highly robust, field-proven synthetic pathway derived from standard cyclic amino acid methodologies. The route avoids hazardous reagents like lithium aluminum hydride (LiAlH₄) and eliminates the need for tedious protecting-group chemistry by leveraging a highly selective in situ borane reduction[2][3].

Mechanistic Rationale & Strategy

The synthesis is designed as a self-validating, four-step cascade starting from commercially available 3-tert-butylcyclobutan-1-one .

  • Bucherer-Bergs Hydantoin Synthesis: Rather than utilizing a standard Strecker synthesis—which produces a volatile and sometimes unstable aminonitrile—the Bucherer-Bergs reaction traps the intermediate as a highly stable spirohydantoin[4][5].

  • Alkaline Hydrolysis: The hydantoin is cleaved using Barium Hydroxide (Ba(OH)₂). The causality behind selecting Ba(OH)₂ over NaOH is downstream purification: neutralizing the reaction with CO₂ precipitates insoluble BaCO₃, allowing the zwitterionic amino acid to be isolated via simple filtration.

  • Selective NaBH₄/I₂ Reduction: Reducing an amino acid to an amino alcohol typically requires Boc-protection and esterification. By utilizing Sodium Borohydride (NaBH₄) and Iodine (I₂), Borane (BH₃) is generated in situ. BH₃ is a highly electrophilic reducing agent that selectively coordinates to and reduces the carboxylic acid while leaving the protonated primary amine untouched[2][6].

  • Salt Formation: The free base is precipitated as a hydrochloride salt to ensure long-term bench stability and high aqueous solubility for subsequent biological assays.

SynthesisPathway A 3-tert-butylcyclobutan-1-one B Spirohydantoin Intermediate (7-tert-butyl-5,9-diazaspiro [3.4]octane-6,8-dione) A->B KCN, (NH4)2CO3 EtOH/H2O, 60°C C Amino Acid Intermediate (1-Amino-3-tert-butylcyclobutane- 1-carboxylic acid) B->C Ba(OH)2, H2O Reflux, then CO2 D Amino Alcohol (Free Base) ((1-Amino-3-tert-butylcyclobutyl) methanol) C->D NaBH4, I2 THF, 0°C to Reflux E Target Compound ((1-Amino-3-tert-butylcyclobutyl) methanol HCl) D->E HCl (gas) Et2O, 0°C

Caption: Four-step chemical synthesis pathway for (1-Amino-3-tert-butylcyclobutyl)methanol HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Spirohydantoin Intermediate

Objective: Convert the ketone to 7-tert-butyl-5,9-diazaspiro[6]octane-6,8-dione.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-tert-butylcyclobutan-1-one (1.0 eq, 100 mmol) in 150 mL of a 1:1 (v/v) mixture of Ethanol and DI water.

  • Reagent Addition: Add Ammonium Carbonate, (NH₄)₂CO₃ (3.0 eq, 300 mmol), followed by Potassium Cyanide, KCN (1.5 eq, 150 mmol). (CRITICAL SAFETY: KCN is highly toxic. Perform strictly in a rated fume hood and have a cyanide antidote kit available).

  • Reaction: Heat the mixture to 60 °C and stir continuously for 24 hours. The excess (NH₄)₂CO₃ acts as both the ammonia source (forming the imine) and the CO₂ source (closing the hydantoin ring)[5].

  • Workup & Validation: Cool the mixture to 0 °C in an ice bath. The spirohydantoin will precipitate as a white solid. Filter via vacuum, wash with 50 mL of ice-cold water, and dry under high vacuum.

    • Self-Validation: Run an IR spectrum of the solid. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of two distinct imide C=O stretches (~1770 and 1710 cm⁻¹) confirm ring closure.

Step 2: Alkaline Hydrolysis to the Amino Acid

Objective: Cleave the hydantoin to yield 1-Amino-3-tert-butylcyclobutane-1-carboxylic acid.

  • Setup: Suspend the spirohydantoin (1.0 eq) in 200 mL of DI water. Add Barium Hydroxide octahydrate, Ba(OH)₂·8H₂O (2.0 eq).

  • Reaction: Attach a reflux condenser and heat the suspension to a vigorous reflux for 48 hours. The harsh conditions are required to break the highly stable spirocyclic hydantoin.

  • Workup & Validation: Cool the reaction to room temperature. Bubble dry CO₂ gas directly into the stirring solution until the pH drops to ~7.0. A heavy white precipitate of BaCO₃ will form. Filter the mixture through a pad of Celite to remove the barium. Lyophilize or concentrate the filtrate under reduced pressure to yield the crude zwitterionic amino acid.

    • Self-Validation: Ninhydrin stain on a silica TLC plate will turn deep purple, confirming the presence of a primary aliphatic amine.

Step 3: Selective NaBH₄/I₂ Reduction

Objective: Reduce the carboxylic acid to an alcohol without protecting the amine.

  • Setup: In an oven-dried, argon-flushed flask, suspend the unprotected amino acid (1.0 eq, 50 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF). Add NaBH₄ (2.5 eq, 125 mmol) and cool the flask to 0 °C.

  • In situ BH₃ Generation: Dissolve Iodine, I₂ (1.0 eq, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.

    • Causality: The I₂ reacts with NaBH₄ to form BH₃ and H₂ gas. The slow addition controls the exothermic hydrogen gas evolution[2].

  • Reaction: Once addition is complete, warm the flask to room temperature, then reflux for 12 hours. The electrophilic BH₃ coordinates with the carboxylate, selectively transferring hydrides to form the alcohol[3].

  • Workup & Validation: Cool to 0 °C and carefully quench by adding Methanol dropwise until gas evolution ceases. Concentrate the mixture, dissolve the residue in 20% aqueous KOH (100 mL), and extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over Na₂SO₄ and evaporate to yield the free amino alcohol.

    • Self-Validation: IR spectroscopy will show a complete lack of carbonyl stretches (1500-1800 cm⁻¹) and the presence of a broad, strong O-H/N-H stretch band at ~3300-3400 cm⁻¹.

Step 4: Hydrochloride Salt Precipitation

Objective: Isolate (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

  • Setup: Dissolve the free amino alcohol in 50 mL of anhydrous Diethyl Ether. Cool to 0 °C.

  • Reaction: Slowly add a stoichiometric amount of 4M HCl in Dioxane (or bubble dry HCl gas) into the stirring solution. The highly polar hydrochloride salt will immediately crash out of the non-polar ether as a pristine white powder.

  • Isolation: Filter the solid, wash with 20 mL of cold ether, and dry under high vacuum.

MechanismFlow N1 NaBH4 + I2 (in THF) N2 In situ BH3 Formation N1->N2 H2 evolution N4 Carboxylate Coordination N2->N4 Electrophilic attack N3 Unprotected Amino Acid N3->N4 N5 Selective Reduction N4->N5 Hydride transfer N6 Amino Alcohol Product N5->N6 Hydrolysis

Caption: Mechanistic flow of the selective NaBH4/I2 reduction avoiding Boc-protection.

Quantitative Data & Analytical Checkpoints

To ensure process trustworthiness, the following table summarizes the expected yields, reaction conditions, and mandatory analytical checkpoints for self-validation at each stage.

StepIntermediate / ProductKey ReagentsConditionsExpected YieldAnalytical Checkpoint
1 SpirohydantoinKCN, (NH₄)₂CO₃EtOH/H₂O, 60 °C, 24h80 - 85%IR: Disappearance of 1715 cm⁻¹; Appearance of 1770 & 1710 cm⁻¹
2 Amino AcidBa(OH)₂, H₂OReflux, 48h70 - 75%TLC: Ninhydrin positive (purple spot). IR: Zwitterion C=O at ~1590 cm⁻¹
3 Amino Alcohol (Free Base)NaBH₄, I₂, THF0 °C to Reflux, 12h85 - 90%IR: Complete absence of C=O stretches. Broad O-H/N-H at 3350 cm⁻¹
4 Amino Alcohol HCl SaltHCl (gas or in Dioxane)Et₂O, 0 °C, 1h> 95%Melting Point: Sharp, distinct MP. NMR: Downfield shift of α-protons

Note on Stereochemistry: The 3-tert-butylcyclobutane system possesses pseudoasymmetry. The Bucherer-Bergs reaction typically yields a mixture of cis/trans diastereomers relative to the tert-butyl and amino groups. If a specific stereoisomer is required, diastereomeric resolution (e.g., via chiral salt formation with dibenzoyl-L-tartaric acid) should be performed on the free base prior to Step 4[7].

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452.[4][8] URL: [Link]

  • S. Naydoneva, et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc.[5] URL: [Link]

  • Periasamy, M., et al. (2003). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. Synthesis, 2003(12), 1965-1967.[3] URL: [Link]

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 58(13), 3568-3571.[9] URL: [Link]

  • Prasad, K. R., & Chandrakumar, A. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal.[2] URL: [Link]

Sources

Application

Topic: Protocol for Dissolving (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride in DMSO

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide and detailed protocol for the solubilization of (1-Amino-3-tert-butylcyclobutyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocol for the solubilization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride in dimethyl sulfoxide (DMSO). As a crucial building block in medicinal chemistry and drug discovery, ensuring its complete and stable dissolution is paramount for generating reliable and reproducible experimental data. This guide moves beyond a simple set of instructions to explain the underlying chemical principles, focusing on the critical role of solvent quality and handling techniques. We will address common challenges, such as the hygroscopic nature of DMSO and the solubility characteristics of hydrochloride salts, to equip researchers with a robust, self-validating methodology.

Foundational Principles: Compound and Solvent Characterization

A successful dissolution protocol begins with a thorough understanding of the materials involved. The interaction between the solute and the solvent dictates the outcome of the procedure.

Physicochemical Properties of Cyclobutyl-Methanol Analogs

While specific data for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is not extensively published, we can infer its likely properties from structurally similar analogs. These compounds are typically supplied as crystalline solids.

PropertyRepresentative Value (Analog: (cis-3-Aminocyclobutyl)methanol HCl)Source
CAS Number 142733-65-1[1][2]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [1][3]
Physical State Solid[1]
Primary Hazards GHS07: Harmful/Irritant (Harmful if swallowed or inhaled)[1][3]
The Scientist's Solvent of Choice: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent prized for its ability to dissolve a vast range of compounds that are poorly soluble in water.[4] Its properties make it indispensable, but also introduce specific challenges.

PropertyValueSignificance in Dissolution
Boiling Point 189°C (372°F)[5]
Freezing Point 18.55°C (65.4°F)[5]
Polarity High (Dipole Moment: 4.3 D)[5]
Hygroscopicity High (Readily absorbs atmospheric moisture)[6][7][8]
The Causality of Failure: Why DMSO Hygroscopicity is a Critical Factor

The single most significant point of failure when preparing stock solutions in DMSO is its hygroscopic nature.[7] DMSO exposed to ambient air can rapidly absorb water, with some studies showing it can absorb as much as 50% water by volume within 24 hours in an uncapped tube.[8]

Why does this matter? The absorption of water alters the solvent properties of DMSO. The introduction of water increases the polarity and hydrogen-bonding network in a way that can significantly decrease the solubility of many organic compounds.[6][7] This often leads to compound precipitation, especially after freeze-thaw cycles, resulting in an inaccurate final concentration in your experiments.[6][7]

The Dissolution Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, where careful execution of each step ensures a successful outcome.

cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage prep_start Equilibrate Reagents to Room Temperature calc Calculate Required Mass (Mass = C x V x MW) prep_start->calc weigh Accurately Weigh Compound into Sterile Vial calc->weigh add_dmso Add Anhydrous DMSO to Vial weigh->add_dmso vortex Vortex Thoroughly (1-2 minutes) add_dmso->vortex assist Apply Gentle Warming or Sonication (if needed) vortex->assist inspect Visually Inspect for Complete Dissolution assist->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: High-level workflow for preparing DMSO stock solutions.

Required Materials and Equipment
  • (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO) , ≥99.9%, preferably from a new, sealed bottle.

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes.

  • Analytical balance.

  • Calibrated micropipettes and sterile tips.

  • Vortex mixer.

  • Water bath sonicator or water bath (optional).

Safety Precautions
  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the hydrochloride compound in a well-ventilated area or chemical fume hood, as its analogs are classified as harmful if inhaled.[1]

  • Consult the Safety Data Sheet (SDS) for both the compound and DMSO before beginning work.

Detailed Procedure
  • Preparation and Calculation:

    • Allow the compound vial and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Calculate the mass of the compound required to achieve the desired stock concentration.

      • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

      • Example (for a 100 mM stock in 1 mL, using MW 137.61): Mass = 100 mM × 1 mL × 137.61 / 1000 = 13.76 mg

  • Weighing and Solvent Addition:

    • Using an analytical balance, carefully weigh the calculated mass of the compound directly into a sterile, appropriately sized vial.

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization:

    • Securely cap the vial and vortex vigorously for 1-2 minutes.[9]

    • Visually inspect the solution against a light source. It should be a clear, particulate-free liquid.

    • If the solid is not fully dissolved: Proceed to the assisted solubilization techniques in the troubleshooting section.

  • Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture contamination.[7][9]

    • Store aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 6 months) .[7][9]

Troubleshooting and Validation

Even with a robust protocol, challenges can arise. The following decision tree provides a logical path to resolving common issues.

start Problem: Compound Not Fully Dissolved check_dmso Is the DMSO anhydrous and from a fresh, sealed bottle? start->check_dmso yes_dmso Yes check_dmso->yes_dmso no_dmso No check_dmso->no_dmso assist Apply Assisted Solubilization: 1. Sonicate in water bath (15-30 min). 2. Gently warm to 37°C (10-15 min). yes_dmso->assist use_new_dmso Discard old solvent. Use new anhydrous DMSO. no_dmso->use_new_dmso success Success: Aliquot and store properly. use_new_dmso->success check_dissolved Is the solution clear now? assist->check_dissolved yes_dissolved Yes check_dissolved->yes_dissolved no_dissolved No check_dissolved->no_dissolved yes_dissolved->success re_evaluate Potential Issue: - Target concentration exceeds solubility limit. - Compound purity may be low. Action: - Prepare a more dilute solution. - Verify compound purity. no_dissolved->re_evaluate

Sources

Method

Application Note: (1-Amino-3-tert-butylcyclobutyl)methanol HCl in Small Molecule Drug Discovery

Escaping Flatland with Conformationally Constrained, Fsp³-Rich Scaffolds Executive Summary & Structural Rationale Modern medicinal chemistry has increasingly recognized the limitations of planar, highly aromatic chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland with Conformationally Constrained, Fsp³-Rich Scaffolds

Executive Summary & Structural Rationale

Modern medicinal chemistry has increasingly recognized the limitations of planar, highly aromatic chemical libraries. The seminal "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates[1],[2].

(1-Amino-3-tert-butylcyclobutyl)methanol HCl is a premium, highly substituted building block designed specifically to address these modern drug discovery challenges. Four-membered carbocycles are highly sought-after bioisosteres for flat arenes[3],[4]. This specific scaffold offers a unique combination of structural features:

  • Conformational Locking: Unsubstituted cyclobutanes rapidly interconvert between different puckered conformations. The bulky tert-butyl group at the C3 position acts as a thermodynamic anchor. To minimize 1,3-diaxial-like steric clashes, the tert-butyl group strongly prefers an equatorial-like orientation, effectively "locking" the cyclobutane ring into a single, defined puckered conformation.

  • Precise 3D Vectoring: Because the ring is conformationally locked, the spatial relationship (dihedral angle) between the C1-amino and C1-hydroxymethyl groups is rigidly fixed. This provides a highly predictable 3D exit vector for attached pharmacophores.

  • Orthogonal Reactivity: The presence of a primary amine and a primary alcohol allows for highly controlled, sequential bifunctionalization.

  • Metabolic Shielding: The fully substituted quaternary C1 center and the absence of benzylic protons provide exceptional resistance to cytochrome P450 (CYP)-mediated oxidative metabolism.

Strategic Applications in Medicinal Chemistry

A. Kinase Inhibitor Optimization

Many first-generation kinase inhibitors rely on flat anilines or benzylamines to occupy the hinge region or adjacent specificity pockets. Replacing these planar motifs with the (1-Amino-3-tert-butylcyclobutyl)methanol scaffold introduces a rigid, 3D-bulky group that can effectively fill hydrophobic pockets (via the tert-butyl group) while utilizing the hydroxyl group to establish novel water-mediated hydrogen bond networks. This substitution often abolishes hERG channel liability—which is notoriously driven by planar lipophilicity—while maintaining or enhancing target affinity.

B. PROTAC Linker and E3 Ligase Vectoring

In the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the linker is not merely a passive tether; its rigidity and exit vectors dictate the formation of the productive ternary complex. The locked cyclobutane scaffold acts as a rigidified linker. By coupling the target ligand to the amine and the E3 ligase ligand (e.g., CRBN or VHL binders) to the alcohol, medicinal chemists can precisely control the spatial orientation of the two proteins, minimizing the entropic penalty of ternary complex formation.

G POI Target Protein (e.g., Kinase) Warhead POI Ligand (Warhead) POI->Warhead Target Binding Linker Locked Cyclobutane (Vectoring Scaffold) Warhead->Linker N-linkage (Rigidified) E3Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3Ligand O-linkage (Rigidified) E3 E3 Ubiquitin Ligase E3Ligand->E3 E3 Recruitment

Caption: Ternary complex formation utilizing the locked cyclobutane as a rigid PROTAC linker.

Physicochemical Profiling

To illustrate the "Escape from Flatland" advantage, the table below compares a traditional flat building block (2-Phenylglycinol) with our 3D cyclobutane scaffold.

Property2-Phenylglycinol (Flat Reference)(1-Amino-3-tert-butylcyclobutyl)methanolRationale / Impact on Drug Design
Hybridization (Fsp³) 0.251.00 High Fsp³ correlates with reduced promiscuity and higher clinical success[1].
Conformational Flexibility High (Rotatable benzylic bond)Low (Locked cyclobutane ring)Rigidification reduces the entropic penalty upon target binding.
Metabolic Liability High (Benzylic oxidation)Low (Sterically shielded, no benzylic H)Enhances half-life and reduces clearance by CYP450 enzymes.
3D Vectoring Planar exit vectorsDistinct angular exit vectors Enables precise orientation of pharmacophores in 3D space.

Validated Experimental Protocols

The orthogonal functionalization of this scaffold requires specific conditions due to the extreme steric hindrance at the fully substituted C1 quaternary center. The following protocols are engineered as self-validating systems to ensure high yields.

G SM (1-Amino-3-tert-butyl cyclobutyl)methanol Amide Amide Coupling (HATU, DIPEA, 50°C) SM->Amide Pathway A (N-derivatization) Boc N-Boc Protection (Boc2O, RT) SM->Boc Pathway B (O-derivatization) Final Bifunctionalized 3D Scaffold Amide->Final Subsequent O-functionalization Ether O-Alkylation (NaH, R-X, 0°C) Boc->Ether Deprotect Boc Deprotection (HCl/Dioxane) Ether->Deprotect Deprotect->Final

Caption: Orthogonal functionalization workflow for the bifunctional cyclobutane scaffold.

Protocol A: Amide Coupling at the Sterically Hindered Quaternary Center

Causality: Standard coupling reagents (e.g., EDC/HOBt) will fail or proceed at impractically slow rates due to the steric bulk of the cyclobutane ring and the tert-butyl group shielding the amine. HATU is required to generate a highly reactive HOAt active ester. Furthermore, mild heating is necessary to provide the thermal energy required to overcome the activation energy barrier of the hindered nucleophilic attack.

Reagents:

  • Carboxylic acid of interest (1.2 eq)

  • (1-Amino-3-tert-butylcyclobutyl)methanol HCl (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15–20 minutes. Validation checkpoint: The solution should turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: In a separate vial, suspend the (1-Amino-3-tert-butylcyclobutyl)methanol HCl salt (1.0 eq) in a minimal amount of DMF and add the remaining DIPEA (2.0 eq) to liberate the free base.

  • Transfer the free base solution to the pre-activated ester mixture.

  • Thermal Acceleration: Heat the reaction to 50°C and stir for 12–18 hours. Monitor by LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and 3x with 5% aqueous LiCl (to thoroughly remove DMF). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Orthogonal O-Alkylation (Etherification)

Causality: To functionalize the alcohol without cross-reactivity, the amine must first be protected (e.g., via standard N-Boc protection). The primary alcohol is then deprotonated using a strong base (NaH). The reaction must be initiated at 0°C to prevent base-catalyzed side reactions (such as Boc-group migration or elimination), before warming to room temperature to drive the Sₙ2 alkylation to completion.

Reagents:

  • N-Boc-(1-Amino-3-tert-butylcyclobutyl)methanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkyl halide (R-X) (1.2 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the N-Boc protected cyclobutane (1.0 eq) in anhydrous THF and cool to 0°C in an ice bath under N₂.

  • Carefully add NaH (1.5 eq) portion-wise. Validation checkpoint: Observe the evolution of H₂ gas, confirming the formation of the reactive alkoxide.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring by TLC/LC-MS.

  • Quench & Workup: Cool the reaction back to 0°C and carefully quench with saturated aqueous NH₄Cl. Note: NH₄Cl safely destroys unreacted NaH without providing the strong acidic conditions that would prematurely cleave the Boc group.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1],[2]

  • Hui, C., Liu, Y., Jiang, M., & Wu, P. (2022). Cyclobutane-Containing Scaffolds in Bioactive Small Molecules. Trends in Chemistry, 4(8), 677-681.[3],[4]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride represents a class of small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride represents a class of small molecules with a rigid cyclobutane core, a structural motif of increasing interest in medicinal chemistry. While direct biological data for this specific compound is not extensively available in public literature, its structural analogs, such as (3-Aminocyclobutyl)methanol hydrochloride, serve as valuable scaffolds in the development of modulators for G-protein coupled receptors (GPCRs).[1] Derivatives of these cyclobutane-containing molecules have shown potential as antagonists for receptors like the C-C chemokine receptor 2 (CCR2), a key target in inflammatory diseases.[1]

These application notes provide a comprehensive guide for the in vitro characterization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride and its analogs. The protocols detailed below are established methods for assessing compound interaction with GPCRs, focusing on receptor binding and functional downstream signaling.

Physicochemical Properties and Handling

The hydrochloride salt form of amino alcohol compounds generally enhances aqueous solubility and stability, making them amenable for use in biological assays.[1]

PropertyValueSource
Molecular Formula C9H20ClNO (example analog)[2]
Molecular Weight 193.72 g/mol (example analog)[2]
Appearance Typically a solid[1]
Solubility Expected to be soluble in water and polar organic solvents[1]

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as sterile, deionized water or DMSO. Subsequent dilutions to final assay concentrations should be performed in the appropriate assay buffer to avoid precipitation and ensure accurate concentrations.

In Vitro Assay Cascade for GPCR Targeting Compounds

A typical in vitro assay cascade for characterizing a novel compound suspected of targeting a GPCR involves a primary binding assay to determine affinity for the receptor, followed by one or more functional assays to elucidate its effect on downstream signaling pathways.

Protocol 1: Competitive Radioligand Binding Assay

This assay is a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor.[3] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[3][4]

Workflow for Competitive Radioligand Binding Assay

cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubate at RT or 37°C to reach equilibrium Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand ([3H] or [125I]-labeled) Radioligand->Incubation Test_Compound Serial Dilutions of (1-Amino-3-tert-butylcyclobutyl)methanol HCl Test_Compound->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Materials
  • Cell Membranes: From a cell line stably expressing the GPCR of interest.

  • Radioligand: A well-characterized radiolabeled ligand for the target receptor (e.g., [³H]- or [¹²⁵I]-labeled).

  • Test Compound: (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).[5]

    • Thaw and resuspend the cell membranes in ice-cold assay buffer. The optimal protein concentration needs to be determined empirically but typically ranges from 5-20 µg per well.[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of a known unlabeled ligand, radioligand, and cell membranes.

    • Test Compound: Add the test compound dilutions, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[4][6]

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then performed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[4] The binding affinity (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.[4]

Protocol 2: Cell-Based cAMP Functional Assay

Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit its production.[7][8] This protocol describes a method to measure changes in intracellular cAMP levels in response to compound treatment.

Workflow for a Cell-Based cAMP Assay

cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing the GPCR of interest in a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the test compound Incubate_Cells->Add_Compound Incubate_Stim Incubate for a defined period (e.g., 30 min) Add_Compound->Incubate_Stim Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Stim->Lyse_Cells Detect_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Lyse_Cells->Detect_cAMP Analyze_Data Generate dose-response curves and calculate EC50 or IC50 Detect_cAMP->Analyze_Data

Caption: Workflow for a cell-based cAMP functional assay.

Materials
  • Cell Line: A cell line (e.g., HEK293, CHO) stably or transiently expressing the target GPCR.

  • Cell Culture Medium and Reagents.

  • Test Compound: (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

  • Reference Agonist/Antagonist.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, GloSensor).[7][9][10][11]

  • 96- or 384-well solid white or black plates.

  • Plate Reader: Capable of detecting the signal from the chosen assay kit (e.g., fluorescence, luminescence).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed the cells in a 96- or 384-well plate at an optimized density and incubate overnight to allow for adherence.[7][9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in an appropriate stimulation buffer.

    • For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist at its EC₅₀ concentration.

    • For agonist mode, add the test compound directly to the cells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[7]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.[7]

    • Add the detection reagents from the kit. These typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[8][11]

  • Signal Measurement:

    • Incubate the plate as recommended by the manufacturer to allow the detection reaction to proceed.

    • Read the plate using a plate reader with the appropriate settings for the chosen detection technology.

Data Analysis

The signal is inversely proportional to the amount of cAMP produced by the cells. A standard curve is used to convert the raw signal into cAMP concentrations. For agonists, a dose-response curve is plotted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response). For antagonists, the IC₅₀ (inhibitory concentration) is determined.

Interpreting the Results

AssayKey ParameterInterpretation
Competitive Binding Ki A measure of the compound's binding affinity for the receptor. A lower Ki indicates higher affinity.
cAMP Assay (Agonist) EC₅₀ The potency of the compound to elicit a functional response (increase or decrease in cAMP).
cAMP Assay (Antagonist) IC₅₀ The potency of the compound to block the functional response of a known agonist.

By combining the data from both binding and functional assays, a comprehensive profile of the compound's interaction with the target GPCR can be established. This includes its affinity, potency, and mode of action (agonist or antagonist).

Conclusion

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride and its related analogs are promising scaffolds for the development of novel GPCR modulators. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of these compounds. By systematically evaluating their binding affinity and functional activity, researchers can effectively advance their drug discovery programs.

References

  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Acta Pharmacologica Sinica. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). [(1r,3r)-3-(aminomethyl)cyclobutyl]methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • PubMed. (2005, December 15). Functional assays for screening GPCR targets. Retrieved from [Link]

Sources

Method

Scale-Up Synthesis and Crystallization of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride: An Application Note for Drug Development Professionals

Introduction The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its rigid, puckered conformation can impart favorable pharmacological properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its rigid, puckered conformation can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a key building block in the synthesis of various pharmaceutical candidates, leveraging the unique stereochemical and conformational constraints of the cyclobutane ring.

This application note provides a comprehensive guide to the scale-up synthesis and crystallization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. Moving from bench-scale synthesis to larger, pilot-plant scale production presents a unique set of challenges that require careful consideration of reaction parameters, safety, and process economics. This document outlines a robust and scalable synthetic route and a well-defined crystallization protocol to ensure the consistent production of high-purity active pharmaceutical ingredients (APIs).[]

Synthetic Strategy and Rationale

The synthesis of cyclobutane derivatives can be challenging due to ring strain.[2] However, several methods have been developed for the efficient construction of this four-membered ring system.[4][5][6] For the scaled-up synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, a multi-step approach commencing from a readily available cyclobutanone precursor is often employed. This strategy allows for controlled introduction of the amino and hydroxymethyl functionalities.

A potential synthetic pathway involves the following key transformations:

  • Reductive Amination: Introduction of the amino group via reductive amination of a suitable cyclobutanone precursor. This step is critical for establishing the core amine functionality.

  • Functional Group Interconversion: Conversion of a ketone or ester group to the desired hydroxymethyl group. This is typically achieved through reduction with a suitable hydride reagent.

  • Protecting Group Manipulation: Judicious use of protecting groups for the amine and alcohol functionalities is often necessary to ensure chemoselectivity during the synthetic sequence.

  • Salt Formation: The final step involves the formation of the hydrochloride salt to enhance the stability and handling properties of the final compound.

The choice of reagents and reaction conditions at each step is dictated by the need for high yields, scalability, and safety. For instance, the use of catalytic hydrogenation for the reductive amination is preferred over stoichiometric metal hydride reagents on a large scale due to safety and cost considerations.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

G cluster_synthesis Synthesis Start 3-tert-butylcyclobutanone Step1 Reductive Amination Start->Step1 Intermediate1 3-tert-butylcyclobutanamine Step1->Intermediate1 Step2 Protection Intermediate1->Step2 Intermediate2 Protected Amine Step2->Intermediate2 Step3 Hydroxymethylation Intermediate2->Step3 Intermediate3 Protected Amino Alcohol Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Intermediate4 (1-Amino-3-tert-butylcyclobutyl)methanol Step4->Intermediate4 Step5 Salt Formation (HCl) Intermediate4->Step5 End (1-Amino-3-tert-butylcyclobutyl)methanol HCl Step5->End

Caption: Generalized synthetic workflow for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

Detailed Experimental Protocols

PART 1: Scale-Up Synthesis

This protocol describes a representative multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing area with appropriate personal protective equipment (PPE).

Step 1: Reductive Amination of 3-tert-butylcyclobutanone

  • Rationale: This step introduces the crucial amine functionality. Catalytic hydrogenation is chosen for its efficiency, safety on a large scale, and favorable waste profile compared to metal hydride reductions.

  • Procedure:

    • To a 100 L hydrogenator, charge 3-tert-butylcyclobutanone (5.0 kg, 35.7 mol), methanol (50 L), and ammonium acetate (13.7 kg, 178.5 mol).

    • Add 10% Palladium on carbon (50% wet, 500 g).

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Heat the reaction mixture to 50 °C and stir vigorously for 24 hours, monitoring the reaction by GC-MS until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford crude 3-tert-butylcyclobutanamine.

Step 2: Boc Protection of 3-tert-butylcyclobutanamine

  • Rationale: The Boc (tert-butoxycarbonyl) protecting group is introduced to prevent side reactions of the amine in subsequent steps. It is stable under the conditions of the next reaction and can be easily removed.

  • Procedure:

    • Dissolve the crude 3-tert-butylcyclobutanamine in dichloromethane (DCM, 50 L) in a 100 L reactor.

    • Cool the solution to 0 °C.

    • Add triethylamine (7.2 kg, 71.4 mol) followed by the slow addition of di-tert-butyl dicarbonate (Boc)₂O (8.6 kg, 39.3 mol) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 20 L) and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-tert-butylcyclobutyl)carbamate.

Step 3: Synthesis of (1-((tert-butoxycarbonyl)amino)-3-tert-butylcyclobutyl)methanol

  • Rationale: This step introduces the hydroxymethyl group. The specific method for this transformation can vary, and for the purpose of this note, a Grignard reaction with paraformaldehyde is described as a plausible route.

  • Procedure:

    • The protected amine from the previous step is subjected to a suitable reaction sequence to introduce the hydroxymethyl group at the C1 position. This may involve a series of steps including functionalization of the cyclobutane ring followed by reduction. A detailed, validated procedure for this specific transformation on a large scale would need to be developed and optimized.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is removed under acidic conditions, and the hydrochloride salt is formed in a single step. This provides the final, stable product.

  • Procedure:

    • Dissolve the protected amino alcohol in 1,4-dioxane (30 L) in a 100 L reactor.

    • Cool the solution to 0 °C.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution until saturation is achieved, or add a pre-determined amount of concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 4 hours.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold diethyl ether (2 x 10 L) and dry under vacuum at 40 °C to a constant weight.

PART 2: Crystallization Protocol

The crystallization process is a critical step in pharmaceutical manufacturing as it dictates the purity, crystal form (polymorphism), and physical properties of the API.[][7][8]

  • Rationale: The goal of this protocol is to obtain a crystalline solid with high purity and a consistent particle size distribution. An anti-solvent crystallization method is employed, which is a common and effective technique for many APIs.[7]

  • Procedure:

    • Solvent Selection: In a 50 L glass-lined reactor, dissolve the crude (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).

    • Hot Filtration: Filter the hot solution through a pre-heated filter to remove any particulate matter.

    • Anti-Solvent Addition: Slowly add a pre-filtered anti-solvent in which the product is poorly soluble (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) to the hot solution with controlled agitation. The rate of addition is critical to control the nucleation and crystal growth.

    • Cooling Crystallization: Once the addition of the anti-solvent is complete, cool the mixture slowly to a lower temperature (e.g., 0-5 °C) over several hours. A controlled cooling profile is essential to avoid rapid precipitation and to promote the growth of well-defined crystals.

    • Aging: Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization and to ensure the desired polymorphic form is obtained.

    • Isolation and Drying: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a cold mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.

    • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent levels meet the required specifications.

Visualizing the Crystallization Process

The following diagram outlines the key stages of the anti-solvent crystallization process.

G cluster_crystallization Crystallization Start Crude Product Dissolution Dissolution in Solvent (e.g., Methanol) Start->Dissolution Filtration Hot Filtration Dissolution->Filtration AntiSolvent Controlled Addition of Anti-Solvent (e.g., MTBE) Filtration->AntiSolvent Cooling Slow Cooling AntiSolvent->Cooling Aging Aging Cooling->Aging Isolation Filtration & Washing Aging->Isolation Drying Vacuum Drying Isolation->Drying End Pure Crystalline Product Drying->End

Caption: Key stages of the anti-solvent crystallization process.

Data Presentation

Table 1: Representative Batch Data for Scale-Up Synthesis

ParameterValue
Starting Material (3-tert-butylcyclobutanone)5.0 kg
Final Product Weight5.5 kg (Theoretical Yield: 6.4 kg)
Overall Yield85.9%
Purity (by HPLC)>99.5%
Key Impurities<0.1%

Table 2: Key Parameters for Crystallization Protocol

ParameterConditionRationale
SolventMethanolHigh solubility of the hydrochloride salt.
Anti-SolventMethyl tert-butyl ether (MTBE)Low solubility of the product, miscible with methanol.
Dissolution Temperature55 °CEnsures complete dissolution without degradation.
Cooling Profile10 °C/hourPromotes controlled crystal growth and larger particle size.
Final Temperature0 °CMaximizes product recovery.
Aging Time4 hoursEnsures complete crystallization and phase equilibrium.

Expertise & Experience: Navigating Scale-Up Challenges

Causality Behind Experimental Choices:

  • Choice of Reductive Amination Conditions: The use of palladium on carbon under hydrogen pressure is a well-established and scalable method for reductive amination. The choice of ammonium acetate as the ammonia source is practical for large-scale operations.

  • Selection of Protecting Group: The Boc group is widely used in pharmaceutical synthesis due to its stability to a wide range of reaction conditions and its ease of removal under acidic conditions that are compatible with the final salt formation step.

  • Crystallization Solvent System: The methanol/MTBE system is a common choice for the crystallization of hydrochloride salts. Methanol provides good solubility, while MTBE acts as an effective anti-solvent to induce crystallization. The miscibility of these solvents is also a key factor.

Self-Validating Systems and Troubleshooting:

  • In-Process Controls (IPCs): During the synthesis, regular monitoring of reaction completion by techniques like GC-MS or HPLC is crucial. This allows for adjustments to be made in real-time, ensuring the reaction proceeds as expected.

  • Polymorphism Control: The crystallization process must be robust and reproducible to ensure the same crystalline form is produced in every batch.[9] This can be verified using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). If polymorphism is observed, careful control of cooling rates, agitation, and solvent ratios is necessary.

  • Impurity Profile: A thorough understanding of the potential impurities that can form during the synthesis is essential. The crystallization step is designed to purge these impurities. The purity of the final product should be confirmed by a validated HPLC method.

Safety Considerations

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained hydrogenation reactor. Strict adherence to standard operating procedures for handling flammable gases is mandatory.

  • Reagent Handling: Many of the reagents used in this synthesis are corrosive, flammable, or toxic. Appropriate PPE, including safety glasses, gloves, and lab coats, must be worn at all times. Operations should be performed in a well-ventilated area.

  • Exothermic Reactions: The addition of reagents such as (Boc)₂O and the formation of the hydrochloride salt can be exothermic. Slow addition and proper cooling are essential to control the reaction temperature and prevent runaways.

Conclusion

The successful scale-up synthesis and crystallization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride requires a combination of sound chemical principles, careful process development, and a strong emphasis on safety and quality control. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to confidently approach the large-scale production of this important pharmaceutical intermediate. By understanding the rationale behind each step and anticipating potential challenges, a robust and reproducible manufacturing process can be established.

References

  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011). [Source not further specified].
  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Retrieved from [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. Retrieved from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Molecules. Retrieved from [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

  • Cyclobutane containing natural products and synthetic intermediates. (2020). [Source not further specified].
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Molecules. Retrieved from [Link]

Sources

Application

Application Note: A Guide to the Selective Functionalization of (1-Amino-3-tert-butylcyclobutyl)methanol HCl

Abstract (1-Amino-3-tert-butylcyclobutyl)methanol is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, decorated with a primary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1-Amino-3-tert-butylcyclobutyl)methanol is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, decorated with a primary amine and a primary alcohol, offers a unique three-dimensional vector for molecular elaboration. The presence of a bulky tert-butyl group can impart favorable metabolic stability and specific conformational constraints.[1] This guide provides a comprehensive overview of the reagents and detailed protocols for the chemoselective functionalization of its hydrochloride salt, targeting either the amino or the hydroxyl moiety. We will explore key transformations including acylation, alkylation, oxidation, and esterification, with an emphasis on the strategic use of protecting groups to achieve desired synthetic outcomes.

Core Concepts in Functionalization Strategy

The primary challenge and opportunity in modifying (1-Amino-3-tert-butylcyclobutyl)methanol HCl lies in its bifunctionality. Both the primary amine and primary alcohol are nucleophilic, necessitating a clear strategy to ensure reactions occur at the intended site.

  • Initial Deprotonation: The starting material is an HCl salt, wherein the amine is protonated as an ammonium chloride. To render the amine nucleophilic, it must first be neutralized. This is typically achieved by treating the salt with a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate in a biphasic system.

  • Chemoselectivity & Protecting Groups: Direct functionalization of the free amino alcohol can lead to mixtures of N- and O-functionalized products, as well as di-functionalized species. Therefore, a protecting group strategy is paramount.

    • To functionalize the alcohol: The more nucleophilic amine is typically protected first, most commonly as a tert-butoxycarbonyl (Boc) carbamate.

    • To functionalize the amine: The amine is generally reactive enough to undergo selective modification in the presence of the less nucleophilic primary alcohol, especially in acylation and sulfonylation reactions.

Logical Workflow for Selective Functionalization

G cluster_0 Starting Material cluster_1 Amine Functionalization Path cluster_2 Alcohol Functionalization Path start (1-Amino-3-tert-butylcyclobutyl)methanol HCl deprotonation Deprotonation (e.g., TEA, DIPEA) start->deprotonation free_amine Free Amino Alcohol deprotonation->free_amine acylation Amide Formation (Acylation) free_amine->acylation alkylation N-Alkylation free_amine->alkylation sulfonylation Sulfonamide Formation free_amine->sulfonylation boc_protection Boc Protection free_amine->boc_protection boc_protected Boc-Protected Amino Alcohol boc_protection->boc_protected oxidation Oxidation boc_protected->oxidation esterification Esterification boc_protected->esterification etherification O-Alkylation boc_protected->etherification

Caption: General strategic pathways for selective functionalization.

Functionalization of the Amino Group

The primary amine is the more potent nucleophile and can be selectively targeted under appropriate conditions.

Amide Bond Formation (Acylation)

Amide coupling is a cornerstone reaction in drug discovery. This involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Causality Behind Reagent Choice:

  • EDC/HOBt: A classic, cost-effective carbodiimide coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] N-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization by forming a more stable active ester.[2]

  • HATU/DIPEA: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more modern and highly efficient uronium-based coupling reagent. It is particularly effective for sterically hindered substrates and reactions prone to racemization.[2][3] It requires a non-nucleophilic base like DIPEA for activation.[2]

Protocol 1: Amide Coupling using EDC/HOBt

  • Deprotonation: Suspend (1-Amino-3-tert-butylcyclobutyl)methanol HCl (1.0 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M). Add TEA or DIPEA (1.1 equiv) and stir for 15 minutes at room temperature.

  • Reagent Addition: To the solution from step 1, add the desired carboxylic acid (1.1 equiv) and HOBt (1.2 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.
(1-Amino-3-tert-butylcyclobutyl)methanol HCl1.0
Carboxylic Acid1.1
DIPEA1.1
HOBt1.2
EDC·HCl1.2
N-Alkylation

Introducing alkyl groups to the amine can be achieved via several methods, with reductive amination being a common and controllable approach for mono-alkylation.

Protocol 2: Reductive Amination

  • Deprotonation & Imine Formation: Suspend the amino alcohol HCl salt (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a solvent like 1,2-dichloroethane (DCE) or methanol (0.2 M). Add DIPEA (1.1 equiv) and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction via LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

ReagentMolar Equiv.
(1-Amino-3-tert-butylcyclobutyl)methanol HCl1.0
Aldehyde or Ketone1.1
DIPEA1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5

Functionalization of the Hydroxyl Group

To selectively modify the alcohol, the amine must first be protected.

Amine Protection

The Boc group is ideal due to its stability under a wide range of conditions and its facile removal with acid.

Protocol 3: N-Boc Protection

  • Dissolution: Dissolve (1-Amino-3-tert-butylcyclobutyl)methanol HCl (1.0 equiv) in a 1:1 mixture of Dioxane and Water (0.2 M).

  • Basification: Add sodium hydroxide (NaOH) (2.2 equiv) and stir until the solid dissolves.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in Dioxane.

  • Reaction: Stir vigorously at room temperature for 12-18 hours.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps.

Workflow for Modifying the Boc-Protected Intermediate

G cluster_oxidation Oxidation cluster_substitution Substitution/Addition start N-Boc-(1-amino-3-tert-butyl cyclobutyl)methanol reagent_dmp DMP, DCM start->reagent_dmp reagent_jones CrO3, H2SO4 start->reagent_jones reagent_ester R'COOH, DCC, DMAP start->reagent_ester reagent_ether 1. NaH 2. R'Br start->reagent_ether aldehyde Aldehyde acid Carboxylic Acid ester Ester ether Ether reagent_dmp->aldehyde reagent_jones->acid reagent_ester->ester reagent_ether->ether

Caption: Reaction pathways available from the N-Boc protected intermediate.

Oxidation of the Alcohol

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid depending on the reagent chosen.

Causality Behind Reagent Choice:

  • Dess-Martin Periodinane (DMP) or PCC: These are mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid in anhydrous conditions.[4]

  • Jones Reagent (CrO₃/H₂SO₄): This is a powerful oxidizing agent that will convert a primary alcohol directly to a carboxylic acid.[4] The reaction is performed in aqueous acetone.

Protocol 4: Oxidation to the Aldehyde using DMP

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir for 1-3 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product aldehyde is typically more nonpolar than the starting alcohol.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Esterification

Formation of an ester bond at the hydroxyl position is readily achieved via acylation.

Protocol 5: Steglich Esterification

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 equiv), the desired carboxylic acid (1.2 equiv), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous DCM (0.2 M).

  • Initiation: Cool the solution to 0 °C and add Dicyclohexylcarbodiimide (DCC) (1.1 equiv).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired ester.

ReagentMolar Equiv.
N-Boc Protected Amino Alcohol1.0
Carboxylic Acid1.2
DCC1.1
DMAP0.1

References

  • Vertex AI Search, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides.
  • BenchChem, Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Regis Technologies, Acylation Reagents.
  • Imperial College London, Organic Synthesis Part 2 - Functional Group Interconversions.
  • The Royal Society of Chemistry, A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Harris, R. B., & Wilson, I. B. (1984). tert.-Butyl aminocarbonate (tert.-butyloxycarbonyloxyamine)--a new acylating reagent for amines. International Journal of Peptide and Protein Research, 23(1), 55–60.
  • Green Chemistry, Amide coupling strategies. BORIS Portal.
  • European Journal of Organic Chemistry, Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring-Rearrangement Metathesis.
  • FULIR, Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature.
  • Walker, D. P., et al. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.
  • OpenOChem Learn, Acyl Transfer Reagents and Catalysts.
  • TCI Chemicals, Alkylating Reagents for Ester Synthesis.
  • PMC, Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.
  • Growing Science, Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip.
  • MDPI, A Convenient Synthesis of Amino Acid Methyl Esters.
  • Google Patents, Synthesis method of trans-3-aminobutanol.
  • ResearchGate, Esterification of amino acids with methanol in the presence of TMSCl.
  • ResearchGate, Alkylation of amine 1 with alcohols.
  • ResearchGate, Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • Google Patents, Process for esterification of amino acids and peptides.
  • PMC, Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols.
  • Synfacts, Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation.
  • Organic Syntheses, Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines.
  • ResearchGate, Synthesis and therapeutic application of beta-amino alcohol derivatives.
  • Chemistry LibreTexts, Organometallic Reagents in Alcohol Synthesis.
  • Beilstein Journal of Organic Chemistry, Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • ThinkIR, The oxidation of amino alcohols.
  • PMC, Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • Organic Letters, Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
  • Google Patents, Method for producing O-alkylated cyclic aminoalcohols.
  • The Royal Society of Chemistry, Supplementary Information - Synthesis of Quaternary α-Amino Acid Derivatives.
  • Chemistry Stack Exchange, How do you create primary amines from alcohols?.
  • PMC, Metabolically Stable tert-Butyl Replacement.
  • YouTube, Functional Group Transformations of Alcohols in Organic Chemistry.
  • PMC, Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.
  • NextSDS, {1-amino-3-[(trimethylsilyl)methyl]cyclobutyl}methanol hydrochloride.
  • ResearchGate, A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.
  • Organic Chemistry Portal, 1,3-amino alcohol synthesis by hydroxylation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride

Welcome to the technical support resource for the synthesis of (1-amino-3-tert-butylcyclobutyl)methanol hydrochloride. This guide is designed for researchers and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (1-amino-3-tert-butylcyclobutyl)methanol hydrochloride. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you optimize your yield, improve purity, and overcome common experimental hurdles.

The synthesis of highly functionalized cyclobutane rings is a non-trivial process, often complicated by ring strain and the need for precise stereochemical control.[1] This guide addresses the critical steps of a common synthetic approach, from ring formation to the final salt precipitation.

Plausible Synthetic Pathway

A common and logical approach to synthesizing the target molecule involves the reduction of a key intermediate, 3-tert-butyl-1-cyanocyclobutanecarboxylic acid methyl ester. This pathway allows for the simultaneous formation of the primary amine and the primary alcohol functionalities.

Synthetic_Pathway Start 3-tert-butylcyclobutane-1,1-dicarbonitrile Intermediate1 1-Cyano-3-tert-butylcyclobutane- carboxylic Acid Start->Intermediate1 Selective Hydrolysis Intermediate2 Methyl 1-cyano-3-tert- butylcyclobutanecarboxylate Intermediate1->Intermediate2 Esterification (e.g., TMSCl, MeOH) Reduction LiAlH4 Reduction Intermediate2->Reduction Product_FreeBase (1-Amino-3-tert-butylcyclobutyl)methanol (Free Base) Reduction->Product_FreeBase Aqueous Work-up Final_Product (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride (Target) Product_FreeBase->Final_Product HCl Salt Formation

Caption: Plausible synthetic route for the target compound.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My initial nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a very low yield and a complex mixture of products. What is going wrong?

Answer: This is a common and critical issue. The reduction of the dinitrile or cyano-ester intermediate is the cornerstone of this synthesis, and its failure points to several potential problems.

A1. Causality Analysis:

  • Reagent Inactivity: LiAlH₄ is extremely sensitive to moisture and air. Exposure will rapidly deactivate the reagent, leading to incomplete or no reaction.

  • Reaction Temperature: While the reaction is typically started at 0 °C, allowing it to warm too quickly can lead to an uncontrolled exotherm and the formation of side products. Conversely, insufficient temperature may result in a stalled reaction.

  • Substrate Purity: Impurities in your cyano-ester intermediate, particularly acidic protons from residual carboxylic acid, will quench the LiAlH₄, reducing the effective stoichiometry and halting the reaction. One mole of an acidic proton will consume one mole of hydride.

  • Work-up Procedure: The work-up for LiAlH₄ reductions is highly exothermic and can be a source of product loss if not performed correctly. Improper quenching can lead to the formation of intractable aluminum emulsions, making product extraction difficult. A standard Fieser work-up is recommended.

A2. Troubleshooting Workflow:

Troubleshooting_Low_Yield cluster_conditions Reaction Parameters cluster_workup Post-Reaction Start Low Yield in LiAlH4 Reduction Step Check_Reagent Verify LiAlH4 Activity (Use a fresh, sealed bottle or titrate) Start->Check_Reagent Check_Moisture Ensure Rigorous Anhydrous Conditions (Flame-dried glassware, dry solvent) Start->Check_Moisture Check_Purity Confirm Purity of Starting Material (NMR/IR to check for acid impurity) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Temp_Control Maintain Temperature at 0 °C during addition, then allow slow warming/reflux Optimize_Conditions->Temp_Control Stoichiometry Increase LiAlH4 Stoichiometry (e.g., to 3-4 eq.) Optimize_Conditions->Stoichiometry Optimize_Workup Optimize Work-up Protocol Fieser_Workup Implement Fieser Work-up (Sequential addition of H2O, NaOH, H2O) Optimize_Workup->Fieser_Workup Extraction Use appropriate solvent for extraction (e.g., THF, EtOAc) Optimize_Workup->Extraction Temp_Control->Optimize_Workup If yield still low

Sources

Optimization

Troubleshooting solubility issues with (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride in aqueous buffers

Technical Support Center: (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for (1-Amino-3-tert-butylcyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical steps needed to overcome common hurdles in your experiments, ensuring reliable and reproducible results.

Understanding the Molecule: Why Solubility Can Be a Challenge

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a primary amine salt. The key to its solubility behavior lies in the equilibrium between its charged (protonated) and neutral (free base) forms, which is governed by the pH of the solution.

  • The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt to enhance its water solubility.[1][2][3] In this form, the primary amine group is protonated (R-NH3+), making it a charged species that readily interacts with polar water molecules.

  • The Role of pH and pKa: Like all amines, this compound is a weak base. The equilibrium between the soluble, protonated form (R-NH3+) and the less soluble, neutral free base form (R-NH2) is described by the Henderson-Hasselbalch equation.[4][5][6][7] While the specific pKa for this exact molecule is not readily published, primary alkylamines typically have pKa values in the range of 9.5-11.0. This means:

    • In Acidic Conditions (pH < pKa): The equilibrium strongly favors the protonated, charged R-NH3+ form. This is the state of maximum aqueous solubility.

    • In Neutral or Basic Conditions (pH ≥ pKa): As the pH increases towards and beyond the pKa, the amine group gets deprotonated, forming the neutral R-NH2 free base. This form is significantly less polar and, therefore, has much lower solubility in aqueous buffers, often leading to precipitation.[8][9]

This pH-dependent solubility is the root cause of most issues encountered in experimental settings.

Troubleshooting & Frequently Asked Questions (FAQs)

Here we address common problems in a question-and-answer format, providing both a direct solution and the scientific reasoning behind it.

Q1: My (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride will not dissolve in my neutral buffer (e.g., PBS at pH 7.4). What is happening and how do I fix it?

  • Short Answer: Your buffer's pH is too high, causing the compound to convert to its poorly soluble free base form. To fix this, first dissolve the compound in a small amount of acidic solution (like 0.1 M HCl or pH 4-5 buffer) to create a concentrated stock solution before diluting it into your final neutral buffer.

  • Application Scientist's Note: At pH 7.4, a significant portion of the amine exists in its neutral, uncharged state, which is less soluble in water. By initially dissolving the compound in an acidic environment, you ensure it is fully protonated (R-NH3+), maximizing its solubility.[9][10] When you then perform the final, large dilution into your neutral assay buffer, the concentration of the compound is often low enough to remain in solution, even if some of it converts to the free base.

Q2: I successfully dissolved the compound and made a stock solution, but it precipitates when I add it to my cell culture media or assay buffer. What should I do?

  • Short Answer: This is a classic case of "crashing out" due to a pH shift and exceeding the solubility limit in the final medium. Try making a more dilute stock solution or lowering the pH of your final buffer slightly, if your experiment can tolerate it.

  • Application Scientist's Note: The solubility of your compound is not infinite, even at the optimal pH. When you add your acidic stock to the larger volume of neutral buffer, two things happen: the pH equilibrates to a higher value, and the compound's concentration may exceed its maximum solubility at that new pH.[8] This is a common issue when diluting from organic solvents like DMSO as well.[11] Always perform the final dilution step with vigorous mixing to disperse the compound quickly, minimizing localized high concentrations that can initiate precipitation.

Q3: What is the ideal pH range for preparing an aqueous stock solution?

  • Short Answer: For maximum solubility, prepare your stock solution in a buffer with a pH at least 2 units below the amine's pKa. A pH range of 4.0 to 5.5 is a safe and effective starting point.

  • Application Scientist's Note: The "pKa rule" suggests that for effective salt formation and solubility of a basic drug, the pH should be at least two units below the pKa of the base.[12] Since the estimated pKa is ~10.5, maintaining a pH below 8.5 is critical. Using a pH of 4.0-5.5 provides a robust buffer against precipitation and ensures the compound is overwhelmingly in its soluble, protonated R-NH3+ form.

Q4: Can I use sonication or gentle warming to help dissolve the compound?

  • Short Answer: Yes, both methods can be effective, but they should be used with caution and in conjunction with pH control.

  • Application Scientist's Note: Sonication can help break up solid particles and accelerate the dissolution process. Gentle warming (e.g., to 37°C) increases the kinetic energy of the system and can increase the solubility limit. However, neither method will overcome the fundamental problem of low solubility at an unfavorable pH.[4] Use these as aids after you have adjusted the pH to an appropriate acidic range. Be mindful of the thermal stability of your compound; avoid excessive heat.

Q5: Can I use a co-solvent like DMSO to make my initial stock solution?

  • Short Answer: Yes, DMSO is an excellent solubilizing agent for many organic molecules. You can prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it serially into your aqueous buffer.

  • Application Scientist's Note: When using a DMSO stock, it is critical to be aware of its potential impact on your assay. Most biological assays can only tolerate a final DMSO concentration of <0.5% or <0.1%. When diluting from a DMSO stock into an aqueous buffer, the compound can still precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded.[11] A recommended technique is to perform serial dilutions in your aqueous buffer, ensuring the compound concentration is lowered gradually.[11]

Data Summary & Recommended Starting Conditions

For ease of reference, the following table summarizes the key parameters and recommended starting points for working with (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

ParameterRecommendationRationale
Primary Solvent Deionized Water, 0.1 M HClWater is the preferred solvent, but slight acidification may be necessary.
Stock Solution pH pH 4.0 - 5.5 Ensures the amine is fully protonated (R-NH3+), maximizing solubility.[9]
Recommended Buffers Citrate, AcetateThese buffers have pKa values that are effective in the optimal pH 4-5.5 range.
Co-Solvents DMSO, EthanolUse for high-concentration stocks. Be mindful of final concentration in the assay (<0.5%).
Dissolution Aids Sonication, Gentle Warming (37°C)Can be used to accelerate dissolution but do not replace the need for pH control.
Common Pitfall Dissolving directly in PBS (pH 7.4)High pH leads to the formation of the poorly soluble free base (R-NH2).

Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the standard procedure for preparing a stable, aqueous stock solution.

  • Weigh Compound: Accurately weigh the required amount of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

  • Add Acidic Buffer: Add a volume of sterile 50 mM sodium citrate buffer (pH 4.5) to achieve a concentration slightly less than 10 mM (e.g., for a final volume of 1 mL, add 0.9 mL).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure all solid material is completely dissolved. The solution should be clear and free of any visible precipitate.

  • Final Volume Adjustment: Adjust the volume to the final target (e.g., 1 mL) with the same acidic buffer to reach the final 10 mM concentration.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Kinetic Solubility Troubleshooting Workflow

Use this workflow if you continue to experience precipitation in your final assay medium.

// Nodes start [label="Precipitation observed\nin final buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="Is stock solution clear\nand at acidic pH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remake_stock [label="Re-prepare stock solution\nusing Protocol 1.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_final_conc [label="Is final concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_conc [label="Lower the final working\nconcentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer_ph [label="Can assay tolerate a\nslightly lower pH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_buffer_ph [label="Lower final buffer pH\n(e.g., to 7.0 or 6.8).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_cosolvent [label="Prepare stock in 100% DMSO.\nUse serial dilution into final buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Solubility Issue Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_stock; check_stock -> remake_stock [label=" No"]; remake_stock -> start [style=dashed]; check_stock -> check_final_conc [label=" Yes"]; check_final_conc -> lower_conc [label=" Yes"]; lower_conc -> success; check_final_conc -> check_buffer_ph [label=" No"]; check_buffer_ph -> lower_buffer_ph [label=" Yes"]; lower_buffer_ph -> success; check_buffer_ph -> use_cosolvent [label=" No"]; use_cosolvent -> success; }

caption: Troubleshooting workflow for precipitation.

Visualizing the Chemistry: pH-Dependent Equilibrium

The solubility of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is dictated by the chemical equilibrium between its protonated and free base forms. This relationship is fundamental to understanding its behavior in different buffer systems.

G Protonated R-NH₃⁺Cl⁻ (Protonated Cation) - HIGHLY SOLUBLE - FreeBase R-NH₂ (Neutral Free Base) - POORLY SOLUBLE - Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

caption: pH effect on amine solubility.

References

  • The influence of pH on solubility in water. (n.d.).
  • PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, T., et al. (2013).
  • Avdeef, A., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Florence, A. T., & Attwood, D. (2016). The solubility of drugs. In Basicmedical Key.
  • Purdue University. (n.d.). Amines. Department of Chemistry. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • Wikipedia. (n.d.).
  • NextSDS. (n.d.). {1-amino-3-[(trimethylsilyl)methyl]cyclobutyl}methanol hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines.
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
  • Schwartz, J. B., & Bope, F. W. (n.d.).
  • Pharmaffiliates. (n.d.). (1-Aminocyclobutyl)methanol Hydrochloride. Retrieved from [Link]

  • Chad's Prep. (n.d.). Acidic, Basic, and Neutral Salts. Retrieved from a video tutorial on pH effects on solubility.
  • PubChemLite. (n.d.). (1-amino-3-methylcyclopentyl)methanol hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2020).
  • The Journal of Chemical Physics. (2024).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Industrial & Engineering Chemistry Research. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • AAPS PharmSciTech. (2018). Standardized Dissolution Techniques.
  • Merck Millipore. (n.d.).
  • PubChemLite. (n.d.). (1-amino-3-methylcyclobutyl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific downstream processing challenges associated with (1-Amino-3-tert-butylcyclobu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific downstream processing challenges associated with (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride (CAS: 2580244-63-7)[1].

This sp3-enriched, conformationally restricted building block is highly valued in fragment-based drug discovery[2]. However, its high polarity, steric hindrance from the bulky tert-butyl group, and the potential for cis/trans isomerism present unique purification hurdles. This guide provides field-proven, self-validating protocols to isolate the pure target compound, explaining the mechanistic causality behind every experimental choice.

Part 1: Purification Strategy & Workflow

To prevent yield loss, your purification strategy must be dictated by the specific impurity profile of your crude batch. The workflow below outlines the decision-making process.

PurificationWorkflow Start Crude (1-Amino-3-tert-butylcyclobutyl) methanol HCl Assess Assess Impurity Profile (1H-NMR / LC-MS) Start->Assess Branch1 Diastereomeric Mixture (cis/trans) Assess->Branch1 Branch2 Inorganic Salts / Excess HCl Assess->Branch2 Branch3 Incomplete Boc Deprotection Assess->Branch3 Action1 Selective Crystallization (MeOH/EtOAc) Branch1->Action1 Action2 Anhydrous Free-Basing & Re-salting Branch2->Action2 Action3 Re-treat with Methanolic HCl Branch3->Action3 Final Pure Target Compound (>98% purity, single isomer) Action1->Final Action2->Final Action3->Final

Workflow for purifying (1-Amino-3-tert-butylcyclobutyl)methanol HCl based on impurity profiling.

Part 2: Quantitative Impurity Profiling

Before initiating purification, diagnose the crude mixture. The table below summarizes the physicochemical behavior of common impurities and the logic behind their removal strategies.

Impurity TypeSource / Mechanistic CauseDetection MethodRecommended Removal Strategy
cis/trans Diastereomers Non-stereoselective reduction during cyclobutane synthesis. 1 H-NMR (tert-butyl singlet shift at ~0.9 ppm), LC-MSSelective crystallization (MeOH/EtOAc)[2]
Inorganic Salts (NaCl, etc.) Aqueous workups or pH adjustments during upstream steps.Ash test, insoluble in anhydrous DCM/MeOHAnhydrous free-basing, filtration, and re-salting
N-Boc Protected Precursor Incomplete acidic deprotection due to steric hindrance.TLC (UV active if derivatized, higher Rf​ ), LC-MSExtended reaction with 1.25 M Methanolic HCl
Residual Solvents Trapped in the hygroscopic crystal lattice of the HCl salt. 1 H-NMR (e.g., EtOAc peaks at 4.1, 2.0, 1.2 ppm)Lyophilization or extended high-vacuum drying
Part 3: Troubleshooting FAQs

Q1: My 1 H-NMR shows a double set of peaks, particularly for the tert-butyl singlet. How do I resolve this? Cause: The synthesis of 1,2-difunctionalized cyclobutanes often yields a mixture of cis and trans diastereomers relative to the tert-butyl group[2]. Solution: Diastereomeric amino alcohol hydrochlorides exhibit differential solubility. Recrystallization from a Methanol/Ethyl Acetate (MeOH/EtOAc) system is the most effective method to enrich diastereopurity[2]. Methanol acts as the solubilizing agent for the highly polar HCl salt, while EtOAc acts as the anti-solvent, selectively precipitating the isomer with the more thermodynamically stable crystal lattice.

Q2: I tried to free-base the compound using aqueous NaOH and extract it with DCM, but my recovery was less than 10%. Why? Cause: (1-Amino-3-tert-butylcyclobutyl)methanol is exceptionally hydrophilic. The presence of both a primary amine and a hydroxyl group on a small carbocyclic framework makes the free base highly water-soluble. Standard aqueous-organic extraction forces the compound to partition heavily into the aqueous layer. Solution: Avoid aqueous workups entirely. Instead, utilize an anhydrous free-basing method (see Protocol B). Neutralizing the HCl salt with sodium methoxide (NaOMe) in dry methanol forms the free amine and precipitates inorganic sodium chloride (NaCl), which can be easily filtered off.

Q3: The compound "oils out" as a sticky resin instead of forming a crystalline powder during precipitation. How do I fix this? Cause: Amino alcohol hydrochlorides are notoriously hygroscopic and prone to solvent entrapment. This depresses the melting point and causes the compound to crash out as an oil (coacervation) rather than nucleating into distinct crystals. Solution: Ensure all solvents are strictly anhydrous. If an oil forms, decant the supernatant, add anhydrous diethyl ether, and subject the flask to physical trituration (scratching the walls with a glass rod) to induce nucleation. Alternatively, dissolve the oil in LC-MS grade water and lyophilize (freeze-dry) to yield a fluffy, flowable powder.

Part 4: Validated Experimental Protocols
Protocol A: Diastereomeric Enrichment via Selective Crystallization

Self-Validating Metric: The diastereomeric ratio (dr) must be monitored via 1 H-NMR before and after crystallization to confirm enrichment.

  • Dissolution: Weigh the crude (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride into a round-bottom flask. Add a minimum volume of hot, anhydrous methanol (approx. 2-3 mL per gram of compound) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining gentle heating, add anhydrous ethyl acetate dropwise. Stop the addition the exact moment the solution becomes faintly turbid (reaching the cloud point).

  • Nucleation: Add a single drop of methanol to clear the turbidity. Remove from heat and allow the flask to cool slowly to room temperature undisturbed for 4 hours to promote the growth of high-purity crystals.

  • Maturation: Transfer the flask to a 4 °C refrigerator overnight to maximize the yield of the crystalline precipitate.

  • Isolation: Filter the crystals under a vacuum using a sintered glass funnel. Wash the filter cake with ice-cold ethyl acetate.

  • Validation: Dry the crystals under a high vacuum for 2 hours. Run a 1 H-NMR in DMSO- d6​ . The minor diastereomer's tert-butyl signal should be reduced to <2% integration relative to the major isomer.

Protocol B: Anhydrous Free-Basing and Re-Salting (For Complex Mixtures)

Self-Validating Metric: Use a Ninhydrin stain on TLC (DCM:MeOH:NH 4​ OH 90:9:1) to track the free amine (appears as a dark purple spot).

  • Anhydrous Neutralization: Dissolve the crude HCl salt in anhydrous methanol. Add 1.05 equivalents of a 0.5 M Sodium Methoxide (NaOMe) solution in methanol. Stir at room temperature for 30 minutes.

  • Filtration: A fine white precipitate of NaCl will form as the free base is liberated. Filter the suspension through a pad of Celite to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Chromatography (Optional): If unreacted starting materials are present, purify the free base via flash column chromatography using a gradient of DCM to 10% MeOH in DCM. Crucial: Add 1% aqueous NH 4​ OH to the mobile phase to prevent the amine from streaking on the acidic silica gel.

  • Re-Salting: Dissolve the purified free base in anhydrous diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C. The pure (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride will precipitate immediately as a white solid.

  • Validation: Filter, dry, and perform an AgNO 3​ test on a small aqueous aliquot to confirm the successful restoration of the chloride counterion (indicated by a white AgCl precipitate).

Part 5: References
  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: The Journal of Organic Chemistry (ACS Publications), 2023, 88 (5), 3109-3131. URL:[Link]

Sources

Optimization

Optimizing temperature and storage conditions for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride stability

Welcome to the technical support center for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Core Concepts: Understanding the Molecule's Stability

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a unique molecule featuring a primary amine and a primary alcohol on a sterically hindered cyclobutane ring. The hydrochloride salt form enhances its solubility and stability compared to the free base. However, like all chemical entities, its integrity is susceptible to environmental factors. The primary amine is a potential site for oxidation and reactions with atmospheric carbon dioxide, while the alcohol functionality can undergo esterification. The hydrochloride salt itself can be hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation pathways.

II. Frequently Ask[1]ed Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride?

A1: For optimal long-term stability, the compound should be stored under controlled conditions to minimize degradation. Based on the stability of similar aminocyclobutane derivatives, the following conditions are recommended.

ParameterRecommende[1][2][3]d ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential chemical degradation reactions.
Atmosphere Iner[1]t gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.
Light Protected[1] from light (Amber vial)Minimizes the risk of photodegradation.
Humidity Low hu[1]midity (Store with desiccant)The hydrochloride salt can be hygroscopic; moisture can facilitate hydrolytic degradation.
Container Tight[1][4]ly sealed, non-reactive (Glass or HDPE)Prevents contamination and interaction with container materials.

Q2: I've observed a [1]change in the color of my solid sample. What could be the cause?

A2: A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. The most likely cause is oxidation of the primary amine. This process can be accelerated by exposure to air (oxygen) and light. Ensure that the compound is stored under an inert atmosphere and in a light-protected container.

Q3: My compound is not dissolving as expected. Could this be a stability issue?

A3: Yes, poor solubility can be a sign of degradation. The formation of less soluble degradation products or polymers can reduce the overall solubility of the material. It is also possible that the compound has absorbed moisture, which can affect its dissolution properties. It is recommended to perform a purity analysis, such as HPLC, to assess the integrity of the sample.

Q4: Can I store solutions of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride? If so, for how long and under what conditions?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage is necessary, prepare fresh solutions and store them at 2-8°C for no longer than 24-48 hours. The choice of solvent is critical; protic solvents like water or methanol could potentially participate in degradation reactions over time. For critical applications, it is always best to use freshly prepared solutions.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Decision Tree for Troubleshooting Stability Issues

G start Observed Issue (e.g., Color Change, Low Purity, Poor Solubility) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protection? - Desiccant Used? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis pass Purity within Specification? purity_analysis->pass fail Purity Out of Specification purity_analysis->fail continue_use Continue with Experiment pass->continue_use investigate_source Investigate Potential Source of Degradation: - Handling Procedures - Solvent Purity - Container Compatibility fail->investigate_source forced_degradation Consider Forced Degradation Study to Identify Degradants investigate_source->forced_degradation corrective_action Implement Corrective Actions: - Procure New Lot - Refine Handling/Storage Protocols forced_degradation->corrective_action

Caption: Troubleshooting workflow for stability issues.

IV. Experimental Protocols for Stability Assessment

To proactively assess the stability of your compound, particularly if you suspect an issue or are developing a new formulation, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradation products. The goal is to achieve 5-[5]20% degradation to ensure that the analytical method can detect the degradants.

Protocol: Forced [1]Degradation Study

This protocol outlines the steps for a basic forced degradation study. It is crucial to have a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before starting.

Objective: To identi[5][6]fy potential degradation pathways and products for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

Materials:

  • (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis[1]: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degrada[1]tion (Solid): Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid and analyze by HPLC.

    • Photostability:[1] Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HP[7][8]LC at appropriate time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Workflow for a Fo[5][6]rced Degradation Study

G start Prepare 1 mg/mL Stock Solution stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (Solid) (80°C) stress->thermal photo Photostability (ICH Q1B) stress->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (if applicable) and Dilute sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc analyze Analyze Data: - Identify Degradants - Determine Degradation Pathways hplc->analyze

Caption: Workflow for a forced degradation study.

V. Regulatory Context and Further Reading

Stability testing is a critical component of drug development and is governed by international guidelines. The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances and products. Key guidelines include:

[7][9]* ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Q1B: Photosta[7][10]bility Testing of New Drug Substances and Products.

  • ICH Q5C: Quality [8]of Biotechnological Products: Stability Testing of Biotechnological/Biological Products.

For a deeper understandi[8]ng of the analytical techniques used in stability testing, resources on HPLC, mass spectrometry, and spectroscopy are invaluable.

VI. References

[6][11]1. Benchchem. (n.d.). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide. Retrieved from 2. ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from 3. Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from 4. AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from 5. ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from 6. European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from 7. Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from 8. AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from 9. ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved from 10. Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from 11. Capot Chemical. (2026, February 13). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. Retrieved from

Sources

Troubleshooting

Preventing degradation of (1-Amino-3-tert-butylcyclobutyl)methanol HCl during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of (1-Amino-3-tert-butylcyclobutyl)methanol HCl during l...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of (1-Amino-3-tert-butylcyclobutyl)methanol HCl during long-term storage. By understanding the potential degradation pathways and implementing proper handling and monitoring protocols, users can ensure the integrity and reliability of their experimental results.

I. Introduction: Understanding the Molecule

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is an amino alcohol derivative. Its structure, featuring a primary amine, a primary alcohol, and a sterically hindered cyclobutane ring, presents a unique stability profile. As a hydrochloride salt, it is typically supplied as a crystalline solid, which generally offers greater stability compared to its free base form.[1] However, like all complex organic molecules, it is susceptible to degradation over time if not stored under optimal conditions. The primary reactive centers are the amino and hydroxyl groups, which are susceptible to oxidation and other reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (1-Amino-3-tert-butylcyclobutyl)methanol HCl?

For maximal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend:

  • Temperature: 2-8°C is ideal for long-term storage. Storing at room temperature for short periods is generally acceptable, but for periods longer than a few weeks, refrigeration is advised. Avoid repeated freeze-thaw cycles if the compound is ever in solution.

  • Humidity: The compound is potentially hygroscopic due to the presence of polar functional groups and its nature as a salt.[2][3] It is critical to store it in a desiccated environment. Use of a desiccator with a suitable drying agent (e.g., silica gel) is strongly recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation, a primary degradation pathway for amino alcohols.[2]

  • Container: Use a tightly sealed, airtight container made of an inert material (e.g., amber glass) to protect from moisture and light.[3]

Q2: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are the most probable:

  • Oxidation: This is a major concern for amino alcohols.[2]

    • N-Oxidation: The primary amino group can be oxidized to form hydroxylamine or nitroso derivatives.

    • Oxidative Deamination: The amino group could be removed, leading to the formation of a ketone.[2]

    • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, although this is generally less facile than oxidation of the amine.

  • Hygroscopicity and Hydrolysis: While the core structure lacks common hydrolyzable groups like esters or amides, absorption of water can act as a medium for other reactions and may potentially lead to changes in the crystalline structure of the salt.[4]

  • Photodegradation: Exposure to UV or high-intensity visible light can generate radical species, leading to a complex mixture of degradation products.[5] Protecting the compound from light is crucial.

  • Thermal Degradation: High temperatures can induce decomposition. While the cyclobutane ring is relatively stable, extreme heat can lead to ring-opening or cleavage of the C-C bonds.[1][6][7]

Q3: How can I tell if my sample of (1-Amino-3-tert-butylcyclobutyl)methanol HCl has degraded?

Visual inspection is the first step. Any change in physical appearance, such as discoloration (e.g., yellowing), clumping, or melting, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is necessary. A stability-indicating HPLC method (see Section V) is the most reliable way to assess purity and quantify any degradation products.

Q4: I need to make a stock solution. What is the best solvent, and how should I store it?

For stock solutions, use a high-purity, anhydrous aprotic solvent if possible. If an aqueous buffer is required for your application, prepare it fresh and use it promptly. For storage of solutions:

  • Store at -20°C or -80°C for long-term stability.[8]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Protect solutions from light by using amber vials.

A study on amino acid solutions showed good stability for at least 6 weeks when stored at 4°C, but significant degradation and discoloration occurred at room temperature.

III. Troubleshooting Guide: Addressing Common Issues

This section provides a logical workflow for identifying and resolving potential degradation issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Suspected Degradation visual_check Visual Inspection (Color change, clumping?) start->visual_check analytical_check Analytical Check (HPLC Purity Analysis) visual_check->analytical_check Anomaly observed or high-stakes experiment purity_ok Purity > 98%? analytical_check->purity_ok investigate_storage Investigate Storage Conditions purity_ok->investigate_storage No end_ok Proceed with Experiment purity_ok->end_ok Yes storage_fail Storage Conditions Inadequate (Humidity, Temp, Light, Air) investigate_storage->storage_fail resample Use New Aliquot / Re-order Compound resample->analytical_check Test new material end_fail Discard Degraded Material resample->end_fail If new material also fails implement_best_practices Implement Best Storage Practices (See FAQ Q1) storage_fail->implement_best_practices implement_best_practices->resample

Caption: Troubleshooting workflow for suspected compound degradation.

Troubleshooting Scenarios
Observed Issue Potential Cause Recommended Action
Compound has turned yellow/brown Oxidation. This is a common degradation pathway for amines.1. Do not use the material for experiments. 2. Confirm degradation via HPLC analysis. 3. Discard the degraded material. 4. Review storage procedures; ensure the container is airtight and stored under an inert atmosphere.
Solid has become clumpy or sticky Moisture absorption (Hygroscopicity). The compound has likely been exposed to ambient humidity.1. Assess purity by HPLC. While the compound may still be chemically pure, its weight will be inaccurate due to water absorption. 2. Dry the material under vacuum in the presence of a strong desiccant (e.g., P₂O₅), then re-analyze. 3. For future use, store in a desiccator and allow the container to equilibrate to room temperature before opening.[8]
HPLC analysis shows multiple new peaks Significant degradation. This could be due to a combination of factors (light, heat, oxidation).1. Identify the primary stressor by reviewing the storage history (e.g., was it left on the benchtop? Exposed to high heat?). 2. Discard the material. 3. Obtain a new lot of the compound and strictly adhere to the recommended storage conditions.
Poor reproducibility in experiments Incipient or non-obvious degradation. The compound's purity may have dropped slightly, affecting its effective concentration.1. Immediately perform an HPLC purity check on your current stock. 2. Compare the results to the Certificate of Analysis (CoA) for the lot. 3. If purity is compromised, switch to a new, unopened container of the compound.

IV. Potential Degradation Pathways

Understanding the potential chemical transformations is key to prevention.

DegradationPathways cluster_oxidation Oxidation Pathways cluster_other Other Pathways Parent (1-Amino-3-tert-butylcyclobutyl)methanol HCl N_Ox N-Oxide / Hydroxylamine Derivative Parent->N_Ox [O] (Air/Trace Metals) Deamination Ketone Derivative (via Oxidative Deamination) Parent->Deamination [O] Aldehyde Aldehyde Derivative Parent->Aldehyde [O] Photo Radical-Mediated Products (Complex Mixture) Parent->Photo hv (Light) Thermal Ring-Opened Products Parent->Thermal Δ (Heat)

Caption: Potential degradation pathways for the target compound.

V. Protocol: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately separate the parent compound from its degradation products. While a specific validated method for this exact compound is not published, the following method, based on common practices for analyzing amino acids and amino alcohols, serves as an excellent starting point for method development and validation.[9][10][11]

Objective: To assess the purity of (1-Amino-3-tert-butylcyclobutyl)methanol HCl and detect potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD). A mass spectrometer (MS) detector would be ideal for identifying unknown degradation products.

Materials:

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions (Starting Point):

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm (for UV) or as optimized
Injection Volume 5 µL

| Gradient Program | 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. |

Procedure:

  • Standard Preparation: Prepare a standard solution of (1-Amino-3-tert-butylcyclobutyl)methanol HCl at a concentration of approximately 0.5 mg/mL in the sample diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Evaluation:

    • Compare the chromatogram of the test sample to that of a reference standard (ideally from a new, unopened batch).

    • The purity of the sample can be calculated based on the peak area percentage of the main peak.

    • The presence of new peaks, particularly those eluting earlier (often more polar) than the parent peak, indicates potential degradation.

Method Validation (For GxP Environments): To fully qualify this as a stability-indicating method, forced degradation studies should be performed.[12] This involves stressing the compound under various conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and prove the method can resolve them from the parent peak.

VI. Conclusion

The long-term stability of (1-Amino-3-tert-butylcyclobutyl)methanol HCl is achievable through meticulous control of its storage environment. By minimizing exposure to moisture, oxygen, light, and elevated temperatures, researchers can prevent the primary degradation pathways of oxidation and photodegradation. Regular analytical monitoring using a suitable HPLC method is the ultimate confirmation of compound integrity. Adherence to these guidelines will ensure the quality and reliability of this important chemical building block in your research and development endeavors.

References

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?[Link]

  • Goel, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride. [Link]

  • Capot Chemical. (2026). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. [Link]

  • Genaux, C. T., Kern, F., & Walters, W. D. The Thermal Decomposition of Cyclobutane. ACS Publications. [Link]

  • Jajić, I., et al. (2013). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Lee, Y. T. (2008). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. [Link]

  • Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. [Link]

  • MDPI. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • PubMed. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]

  • Wikipedia. Cyclobutane. [Link]

Sources

Optimization

Resolving NMR peak overlaps in (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride spectral analysis

Technical Support Center: Spectral Analysis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride Welcome to the technical support guide for resolving NMR peak overlaps in the spectral analysis of (1-Amino-3-tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectral Analysis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

Welcome to the technical support guide for resolving NMR peak overlaps in the spectral analysis of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. This molecule, with its rigid cyclobutyl core, bulky tert-butyl group, and multiple functional groups, presents significant challenges in ¹H NMR spectroscopy, often leading to severe signal overlap, particularly in the aliphatic region. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these issues, empowering researchers to obtain clean, interpretable spectra for accurate structural elucidation and characterization.

Section 1: Initial Diagnosis and Basic Optimization

This section addresses the first steps to take when encountering a complex, poorly resolved spectrum. Often, significant improvements can be made by refining basic experimental parameters before resorting to more advanced techniques.

Q1: My ¹H NMR spectrum for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a single, broad, and uninterpretable multiplet in the 1.5-3.0 ppm region. Where do I begin troubleshooting?

A1: An unresolvable multiplet is a classic sign of signal overlap, where distinct proton signals are crowded into a narrow chemical shift range. The molecular structure itself—specifically the protons on the cyclobutyl ring—is prone to this. Before exploring advanced NMR experiments, it is crucial to ensure optimal data acquisition.

Causality: The resolution of an NMR spectrum is fundamentally limited by two factors: the natural linewidth of the signals (related to the molecule's T₂ relaxation) and the homogeneity of the magnetic field (B₀).[1] Poor magnetic field homogeneity, or "shimming," is the most common instrumental cause of broad, poorly resolved peaks. Additionally, high sample concentration can lead to viscosity-related line broadening and intermolecular interactions that affect chemical shifts.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: Always perform a thorough shimming procedure on your sample. Even if the instrument was recently used, minor changes in sample temperature or tube placement necessitate re-shimming. Modern spectrometers have automated routines that are typically sufficient.

  • Check Sample Concentration: For high-resolution spectra of small molecules, a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is usually optimal. If your sample is too concentrated, dilute it and re-acquire the spectrum.

  • Optimize Acquisition Parameters: Ensure the spectral width is appropriate for your molecule and that the acquisition time is sufficient. A longer acquisition time leads to better digital resolution, which can help distinguish closely spaced peaks.[2]

  • Review Solvent Choice: The initial choice of solvent can dramatically impact spectral dispersion. If you are using a common solvent like CDCl₃ or D₂O and observing overlap, consider changing to a solvent with different properties (see Section 2).

Section 2: Leveraging Experimental Conditions to Enhance Resolution

If basic optimization is insufficient, modifying the chemical environment of the sample or using a more powerful instrument can physically separate the overlapping signals.

Q2: Can changing the deuterated solvent resolve the overlapping cyclobutyl proton signals?

A2: Absolutely. Changing the solvent is a powerful and often underutilized method for resolving peak overlap. Different solvents interact with the analyte in unique ways, inducing changes in the local electronic environment of the protons and thus altering their chemical shifts.[3]

Causality: The primary mechanisms of solvent-induced shifts include:

  • Hydrogen Bonding: Protic solvents like D₂O or CD₃OD will engage in hydrogen bonding with the amine and hydroxyl groups of your molecule. This can significantly alter the chemical shifts of the -OH, -NH₃⁺, and adjacent protons compared to aprotic solvents like CDCl₃ or Acetone-d₆.[4]

  • Aromatic Solvent-Induced Shift (ASIS): Aromatic solvents like Benzene-d₆ or Pyridine-d₅ create a diamagnetic ring current. When your molecule associates with the solvent, protons located above or below the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield). This anisotropic effect can dramatically re-order proton signals, often resolving overlaps.[3][5]

Workflow for Solvent Selection

G

Caption: Decision workflow for selecting an alternative NMR solvent.

Recommended Solvents for Trial:

SolventDielectric Constant (ε)Key Characteristics & Potential EffectsResidual ¹H Peak (ppm)
Chloroform-d (CDCl₃)4.8Standard, non-polar aprotic. Baseline measurement.~7.26
Benzene-d₆ (C₆D₆)2.3Aromatic. Strong potential to resolve signals via ASIS.~7.16[6]
Acetone-d₆20.7Polar aprotic. Can alter shifts through dipole interactions.~2.05[6]
Methanol-d₄ (CD₃OD)32.7Polar protic. Strong H-bonding effects. Will exchange with -OH and -NH₃⁺ protons.~3.31, ~4.87 (OH)[6]
DMSO-d₆46.7Highly polar aprotic. Excellent solvent, slows exchange of labile protons.~2.50[6]
Q3: I have access to 400 MHz and 600 MHz spectrometers. Will increasing the magnetic field strength help resolve the peak overlap?

A3: Yes, moving to a higher field strength is one of the most effective ways to combat peak overlap.[7]

Causality: The separation between NMR signals (in Hz) is directly proportional to the strength of the external magnetic field (B₀). However, the coupling constants (J-values, in Hz) between protons are independent of the field strength.[8] Therefore, when you increase the field strength, the chemical shifts (in ppm) remain the same, but the corresponding frequency difference (in Hz) between two signals increases. This "spreads out" the spectrum, converting complex, second-order multiplets (where Δν ≈ J) into simpler, first-order multiplets (where Δν >> J) that are easier to interpret.[7]

Magnetic Field¹H FrequencySeparation of signals at 2.0 and 2.1 ppm
9.4 T400 MHz(0.1 ppm) * (400 Hz/ppm) = 40 Hz
14.1 T600 MHz(0.1 ppm) * (600 Hz/ppm) = 60 Hz

As the table shows, the separation in Hz increases, providing more space for the multiplet fine structure to be resolved.

Section 3: Advanced Spectroscopic Techniques: 2D NMR

When optimizing conditions is not enough, two-dimensional (2D) NMR experiments are the definitive solution. They add a second frequency dimension, allowing for the separation of signals that overlap in a standard 1D spectrum.[8][9]

G

Caption: How a 2D HSQC spectrum resolves overlapping proton signals.

Q4: The cyclobutyl protons are still heavily overlapped. Which 2D experiment should I run first to determine proton connectivity?

A4: The ¹H-¹H COSY (COrrelation SpectroscopY) experiment is the ideal starting point.

Causality: COSY is a homonuclear experiment that identifies protons that are directly coupled to each other (typically through 2 or 3 bonds).[10] A cross-peak at the intersection of the frequencies of two protons (δ₁, δ₂) in the 2D spectrum indicates that these two protons are J-coupled. This allows you to "walk" along the carbon skeleton, connecting adjacent protons even if their signals are completely overlapped in the 1D spectrum. For the cyclobutyl ring, COSY will reveal which protons are neighbors.

Q5: My COSY spectrum shows many correlations within the overlapped region, but it's hard to trace the full spin system. What is the next logical step?

A5: The ¹H-¹H TOCSY (TOtal Correlation SpectroscopY) experiment is the perfect follow-up.

Causality: While COSY only shows direct (one-step) correlations, TOCSY reveals correlations between all protons within a coupled spin system, including indirect, multi-step correlations.[11][12] A cross-peak appears between two protons if they are part of the same uninterrupted chain of couplings. For your molecule, a TOCSY experiment will ideally show cross-peaks between all protons on the cyclobutyl ring, clearly identifying them as a single spin system separate from, for example, the protons of the tert-butyl group (which will appear as a singlet with no correlations).

Q6: How can I use the ¹³C spectrum to definitively assign the overlapping proton signals?

A6: You should run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This is often the most powerful technique for resolving severe ¹H overlap.[8][13]

Causality: The ¹³C chemical shift range is much larger (~0-220 ppm) than the ¹H range (~0-12 ppm). It is therefore very unlikely that two carbon atoms will have the same chemical shift. The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[9] Even if two protons (Hₐ and Hₑ) have identical chemical shifts in the ¹H dimension, they will almost certainly be attached to carbons (Cₓ and Cᵧ) with different ¹³C chemical shifts. In the 2D HSQC spectrum, this results in two distinct cross-peaks at (δHₐ, δCₓ) and (δHₑ, δCᵧ), thus resolving the proton overlap.[12]

Experimental Protocol: Standard ¹H-¹³C HSQC

  • Sample Preparation: Prepare a sample with a good concentration (15-30 mg in 0.6 mL) to ensure adequate signal for the less sensitive ¹³C nucleus.

  • Acquire Standard Spectra: Obtain a standard high-quality ¹H spectrum and a ¹³C{¹H} spectrum. This is necessary for setting the spectral windows for the 2D experiment.

  • Load HSQC Pulse Program: On the spectrometer software (e.g., TopSpin), load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths and center frequencies based on the 1D spectra acquired in step 2. Ensure all proton and carbon signals of interest are included.

  • Set Acquisition Parameters:

    • TD (Time Domain points): Set TD(F2) to 2048 (2k) and TD(F1) to 256 or 512.

    • NS (Number of Scans): Start with 2 or 4 scans per increment. Increase for more dilute samples.

    • ¹J(CH) Coupling Constant: Set the value for the one-bond C-H coupling constant. For aliphatic sp³ carbons, a value of 145 Hz is standard.

  • Acquire and Process: Start the acquisition. After completion, the data is processed with a Fourier transform in both dimensions (F2 and F1) and phase corrected to yield the 2D spectrum.

Section 4: Chemical and Post-Processing Solutions

When even advanced 2D experiments do not provide a complete picture, chemical modification in situ or advanced data processing can provide the final pieces of the puzzle.

Q7: Some key signals are still ambiguous. Is it possible to chemically alter the spectrum to induce better separation?

A7: Yes. The use of Lanthanide Shift Reagents (LSRs) is a classic chemical method for resolving peak overlap.

Causality: LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in a molecule, such as the amine and hydroxyl groups in your compound.[14] The paramagnetic metal creates a strong local magnetic field that perturbs the chemical shifts of nearby protons. This lanthanide-induced shift (LIS) is highly dependent on the distance and angle between the lanthanide ion and the proton. Protons closer to the binding site experience a much larger shift, effectively "pulling" them away from other signals and simplifying the spectrum.[15]

  • Europium-based LSRs (e.g., Eu(fod)₃, Eu(dpm)₃) typically cause downfield shifts.[14]

  • Praseodymium-based LSRs (e.g., Pr(fod)₃, Pr(dpm)₃) typically cause upfield shifts.[16]

Protocol: Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare your sample (5-10 mg) in a dry, aprotic deuterated solvent like CDCl₃. Water competes with the analyte for coordination to the LSR.

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of your pure compound.

  • Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., 0.1-0.2 molar equivalents) directly to the NMR tube. A simple way is to add a small amount of a dilute stock solution of the LSR.

  • Acquire New Spectrum: Gently shake the tube to mix, re-shim the spectrometer, and acquire a new ¹H spectrum.

  • Analyze and Repeat: Observe the changes in chemical shifts. Repeat steps 3 and 4, adding small increments of the LSR and acquiring a spectrum after each addition, until the desired signal dispersion is achieved.

Q8: Are there any data processing techniques that can improve resolution after the data has been collected?

A8: Yes, modern NMR software packages offer powerful post-processing tools. The two most common are Resolution Enhancement and Spectral Deconvolution .

  • Resolution Enhancement: This involves applying a mathematical function (e.g., Lorentzian-to-Gaussian transformation or sine-bell window function) to the Free Induction Decay (FID) before Fourier transformation.[17] This can narrow the linewidths of the peaks, helping to resolve fine coupling patterns within a multiplet. However, this often comes at the cost of a lower signal-to-noise ratio.

  • Global Spectral Deconvolution (GSD): This is a more advanced algorithm that fits the experimental spectrum to a mathematical model composed of individual Lorentzian/Gaussian peaks.[1][18] The software identifies all the underlying signals that contribute to a broad or overlapped multiplet and outputs a list of their precise chemical shifts, intensities, and linewidths.[11] This can digitally "resolve" peaks that are physically inseparable in the spectrum. Software like Mnova and ACD/Labs have powerful GSD tools.[19][20]

References

  • Kupce, Ē., & Freeman, R. (2020). Perspectives of adiabatic decoupling in liquids. Journal of Magnetic Resonance, 318, 106799. [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Lin, Y., et al. (2020). Boosting resolution in NMR spectroscopy by chemical shift upscaling. Analytica Chimica Acta, 1115, 59-66. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Mestrelab Research. (2022). Global Spectral Deconvolution (GSD). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Ribeiro, F. F., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2258-2266. [Link]

  • Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. [Link]

  • Hollerton, J. (2020). Answer to "How can I interpret a NMR with so much noises and peak overlaps?". ResearchGate. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315. [Link]

  • Zhang, Y., et al. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Analytical Chemistry. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • OChemPal. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Du, H., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]

  • JEOL Ltd. (n.d.). Delta Tips: Deconvolution Function. [Link]

  • Trost, B. M., & Bergman, P. J. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(24), 4487-4490. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • Wenzel, T. J. (2020). Chiral solvating agents.
  • Chemistry with Dr. G. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]

  • Iacono, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12752-12762. [Link]

  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

  • Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. PLoS ONE, 10(8), e0134474. [Link]

  • Reuben, J. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 9, 1-70. [Link]

  • University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. [Link]

  • Huang, X. (2010). Solvent Signal is a NMR Concentration Reference. Journal of Analytical & Bioanalytical Techniques, 1(1). [Link]

  • Hernández-Vázquez, E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1211. [Link]

  • Al-Shboul, T. M. A., & Kourkoumelis, N. (2011). (3-Aminophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2118. [Link]

  • Li, M. L., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, 18(4), e202201150. [Link]

  • Al-Masoudi, N. A., et al. (2023). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide. Journal of Structural Chemistry, 64(1), 115-125. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

Abstract This guide provides an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectral data for the novel carbocyclic building block, (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. In the absence of a pub...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectral data for the novel carbocyclic building block, (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. In the absence of a publicly cataloged experimental spectrum for this specific molecule, this document leverages expert analysis and comparative data from structurally related cyclobutane derivatives to present a reliable, predicted reference spectrum. We will explore the rationale behind chemical shift assignments, discuss the influence of stereochemistry, and provide a standardized protocol for experimental data acquisition. This guide is intended for researchers in medicinal chemistry and drug development who rely on precise structural elucidation for advancing their synthetic programs.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane scaffolds are increasingly sought-after motifs in modern medicinal chemistry. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1] The title compound, (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, incorporates several key pharmacophoric features: a primary amine, a primary alcohol, and a bulky tert-butyl group, making it a valuable and versatile building block for novel therapeutics.

Accurate structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This guide serves as a predictive reference for scientists synthesizing or utilizing this compound, ensuring confident identification and quality control.

Predicted NMR Spectral Reference Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. Predictions are based on established chemical shift principles and data from analogous structures.[2][3] The spectrum is assumed to be recorded in a common deuterated solvent such as DMSO-d₆ or D₂O, which can accommodate the hydrochloride salt.

Table 1: Predicted ¹H-NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Notes
~8.4 (broad)s (broad)3H-NH₃⁺The protons of the ammonium salt are acidic and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and temperature.
~4.9 (broad)t (broad)1H-CH₂OH The hydroxyl proton signal is often broad due to exchange. It may show coupling to the adjacent CH₂ group.
~3.65d2H-CH₂ OHThe methylene protons adjacent to the hydroxyl group are diastereotopic. Deshielded by the adjacent oxygen atom.
~2.5 - 2.8m2HRing CH₂ (cis to t-Bu)These cyclobutane ring protons are expected to be complex multiplets due to geminal and vicinal coupling.
~2.1 - 2.4m1HRing CH (trans to t-Bu)The methine proton on the cyclobutane ring.
~1.8 - 2.1m2HRing CH₂ (trans to t-Bu)These cyclobutane ring protons are in a different chemical environment from the other ring methylene.
1.05s9H-C(CH₃ )₃The tert-butyl group provides a characteristic sharp singlet integrating to nine protons, typically found upfield.[3]
Table 2: Predicted ¹³C-NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale & Notes
~65.0-C H₂OHThe carbon of the hydroxymethyl group, deshielded by the oxygen atom.
~58.5C -NH₃⁺The quaternary carbon bonded to the ammonium group. Its shift is influenced by the nitrogen's electron-withdrawing nature.
~45.5Ring C HThe methine carbon of the cyclobutane ring.
~38.0Ring C H₂The methylene carbons of the cyclobutane ring will likely have slightly different shifts due to stereochemistry.
~32.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~27.0-C(C H₃)₃The methyl carbons of the tert-butyl group give a strong, characteristic signal.[3]

Comparative Analysis with Related Structures

The predictions above are strengthened by comparing them to known spectral data of similar compounds. For instance, (1-Aminocyclobutyl)methanol hydrochloride lacks the tert-butyl group, simplifying the upfield region of the spectrum.[4] In contrast, compounds with only a tert-butyl substituent on a cyclobutane ring demonstrate the powerful shielding effect of this group on adjacent protons.[2]

Table 3: Comparative ¹H-NMR Shifts (ppm) of Key Moieties
Compound-C(C H₃)₃Ring Protons-C H₂OH
(1-Amino-3-tert-butylcyclobutyl)methanol HCl (Predicted) ~1.05 ~1.8 - 2.8 ~3.65
(1-Aminocyclobutyl)methanol HCl[4]N/A~1.8 - 2.5~3.5
trans-3-Amino-cyclobutaneMethanol HCl[5]N/A~1.9 - 2.9~3.4
N-Boc-3-tert-butyl-cyclobutanamine[2]~0.95~1.6 - 2.6N/A

This comparison demonstrates the consistency of the predicted chemical shifts for the key functional groups within the cyclobutane framework.

Standardized Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, the following experimental protocol is recommended for acquiring the NMR spectra of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride.

Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the hydrochloride salt.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (-NH₃⁺, -OH).

    • Vortex the sample until fully dissolved. If solubility is an issue, gentle heating or sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Referencing:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H observation.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal of the solvent.

    • Reference the spectra internally to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[6] Alternatively, Tetramethylsilane (TMS) can be used as an internal standard at δ 0.00 ppm.[7]

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

    • (Optional) 2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 10-15 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune Probe & Shim transfer->tune_shim proton Acquire 1D ¹H Spectrum (16 scans) tune_shim->proton carbon Acquire 1D ¹³C Spectrum (1024 scans) proton->carbon cosy_hsqc Acquire 2D COSY & HSQC (Optional) carbon->cosy_hsqc process Fourier Transform & Phase Correction cosy_hsqc->process reference Reference to Solvent Peak process->reference integrate Integration & Peak Picking reference->integrate assign Assign Signals integrate->assign G cluster_structure Chemical Structure cluster_spectrum Predicted ¹H-NMR Spectrum Regions mol A NH₃⁺ (broad) ~8.4 ppm B OH (broad) ~4.9 ppm C CH₂OH ~3.65 ppm D Ring CH, CH₂ ~1.8-2.8 ppm E C(CH₃)₃ ~1.05 ppm p_nh3 p_nh3->A p_oh p_oh->B p_ch2oh p_ch2oh->C p_ring p_ring->D p_tbu p_tbu->E

Caption: Correlation between molecular moieties and their predicted ¹H-NMR chemical shift regions.

Conclusion

This guide provides a robust, predicted ¹H and ¹³C NMR dataset for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. By grounding these predictions in comparative analysis with known compounds and outlining a standardized experimental protocol, we have created a valuable resource for chemists working with this and related cyclobutane structures. The detailed rationale for spectral assignments and the visual correlation diagrams are designed to aid in the rapid and accurate structural confirmation of this important synthetic building block.

References

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. RSC.org. [Link]

  • ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • University College Dublin. (2023). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. UCD Research Repository. [Link]

  • Kozlov, N. G., Popova, L. A., & Bakhvalov, O. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PubMed Central. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. RSC.org. [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride. PubChem. [Link]

  • NextSDS. (n.d.). [(1r,3s)-3-amino-1-methylcyclobutyl]methanol hydrochloride. NextSDS. [Link]

  • Brown, P. (2025). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. [Link]

  • Moser, A. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

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Comparative

A Comparative Guide to HPLC and UPLC Method Validation for the Purity of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The accurate determination of purity is a cornerstone of pharmaceutical development and quality control. For a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate determination of purity is a cornerstone of pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) like (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, which lack a strong native chromophore, developing a robust and reliable analytical method presents unique challenges. This guide provides a comprehensive, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for purity analysis. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document details each validation step with the underlying scientific rationale.[1][2]

Furthermore, we compare this established HPLC method with a modern Ultra-Performance Liquid Chromatography (UPLC) alternative, providing experimental data to contrast their performance in terms of speed, resolution, and efficiency. This guide serves as a practical blueprint for scientists seeking to establish a fit-for-purpose analytical method for non-chromophoric compounds, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for API Purity

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the safety and efficacy of the final drug product. Therefore, a validated analytical method capable of separating and quantifying the main component from any process-related impurities or degradation products is not merely a procedural step but a critical requirement for regulatory submission and product release.[3][4] The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[5][6] This guide will walk through the development and rigorous validation of an HPLC method tailored for this specific analytical challenge.

The Analytical Challenge: Overcoming the Lack of a Chromophore

A primary hurdle in the analysis of amino alcohols like the target compound is their lack of a significant ultraviolet (UV) absorbing moiety. Direct UV detection via HPLC would result in poor sensitivity, making it unsuitable for the quantification of low-level impurities. To overcome this, a common and effective strategy is pre-column derivatization, where the analyte is reacted with a labeling agent that imparts a strong UV or fluorescent tag.[7][8]

For this method, we select 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as the derivatizing agent.

Causality of Choice:

  • Reaction Specificity: FMOC-Cl reacts efficiently and specifically with the primary amine group of the analyte under mild basic conditions.[8]

  • High Molar Absorptivity: The fluorenyl group is an intense chromophore, enabling highly sensitive UV detection around 265 nm.

  • Stability: The resulting derivative is stable, ensuring consistent and reproducible results throughout the chromatographic run.

The Primary Workhorse: A Validated HPLC-UV Method

A successful HPLC method hinges on the careful selection and optimization of chromatographic parameters. The goal is to achieve a balance between resolution, analysis time, and robustness.

3.1. Optimized Chromatographic Conditions & Rationale
ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the FMOC-derivative, which is significantly less polar than the parent compound. The 5 µm particle size is a standard for robust, conventional HPLC methods.
Mobile Phase A 0.05 M Potassium Phosphate, pH 3.0A buffered mobile phase is critical. The pH of 3.0 ensures consistent ionization of any residual silanol groups on the column, minimizing peak tailing and improving peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier that offers low viscosity and good UV transparency.
Gradient Elution 30% to 80% B over 20 minutesA gradient is necessary to elute the main derivatized analyte and a range of potential impurities with varying polarities within a reasonable timeframe, ensuring sharp peaks for all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[9]
Detection UV at 265 nmThis wavelength corresponds to a high absorbance maximum for the FMOC-derivative, maximizing sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
3.2. Experimental Protocol: Pre-column Derivatization
  • Standard/Sample Preparation: Prepare a stock solution of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride reference standard and samples at approximately 1.0 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).

  • Buffering: To 100 µL of the prepared solution, add 400 µL of a 0.1 M borate buffer solution (pH 9.0).

  • Derivatization: Add 500 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile. Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes.

  • Quenching: Add 50 µL of a 2% (v/v) solution of glycine to react with and consume any excess FMOC-Cl, preventing interfering peaks in the chromatogram.

  • Analysis: The sample is now ready for injection into the HPLC system.

A Guide to Method Validation: Adhering to ICH Q2(R2) Principles

Method validation is a systematic process that establishes the performance characteristics of an analytical procedure.[10][11] The following sections detail the protocol for each validation parameter.

4.1. Specificity (Selectivity)

Purpose: To demonstrate that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components.[12]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent and a derivatized blank (containing all reagents except the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Peak Purity Analysis: Analyze the stressed samples. The main analyte peak should be spectrally pure, and all degradation product peaks should be well-resolved from the main peak. A Photodiode Array (PDA) detector is invaluable for this assessment.

Acceptance Criteria:

  • No significant peaks in the blank chromatogram at the analyte's retention time.

  • Resolution (Rs) between the analyte and the closest eluting impurity/degradant should be > 2.0.

  • The peak purity index for the analyte in stressed samples should be > 0.999.

4.2. Linearity and Range

Purpose: To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[4]

Experimental Protocol:

  • Prepare at least five standard solutions spanning 50% to 150% of the nominal test concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Derivatize and inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Concentration LevelConcentration (mg/mL)Mean Peak Area (n=3)
Level 1 (50%)0.50498,500
Level 2 (75%)0.75751,200
Level 3 (100%)1.001,002,500
Level 4 (125%)1.251,249,800
Level 5 (150%)1.501,505,100
Regression Results r² = 0.9998 y = 1,001,500x + 850
4.3. Accuracy (Trueness)

Purpose: To assess the closeness of the test results obtained by the method to the true value. It is typically evaluated using a recovery study.[13]

Experimental Protocol:

  • Spike a placebo (or a known sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.800.79599.4
100%1.001.008100.8
120%1.201.19299.3
4.4. Precision

Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[14]

Precision StudyPeak Area (n=6)Mean% RSD
Repeatability 1002k, 1015k, 998k, 1005k, 1011k, 1008k1,006,5000.6%
Intermediate Precision 1019k, 1009k, 1025k, 1013k, 1022k, 1011k1,016,5000.6%
4.5. Quantitation Limit (LOQ) and Detection Limit (LOD)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[6]

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope) The determined LOQ concentration should then be verified by preparing and analyzing samples at this concentration to confirm that the accuracy and precision meet requirements (e.g., recovery 80-120%, RSD ≤ 10%).

Acceptance Criteria:

  • The method should be sufficiently sensitive to quantify impurities at the required reporting level (e.g., 0.05% of the main analyte).

4.6. Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][15]

Experimental Protocol: Vary critical parameters one at a time and assess the impact on system suitability (e.g., resolution, peak tailing).

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (30 and 40 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all tested variations.

  • No significant change in the final calculated purity result.

The High-Throughput Alternative: A UPLC Method

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures to achieve significantly faster analysis times and improved resolution compared to traditional HPLC.[]

5.1. Method Transfer from HPLC to UPLC

The validated HPLC method can be systematically transferred to a UPLC system. This involves geometrically scaling the flow rate and gradient to the smaller column dimensions (e.g., a 2.1 x 50 mm, 1.7 µm column). The core chemistry—the mobile phases and column stationary phase—remains the same to preserve selectivity. A full re-validation is not always necessary, but key performance parameters like specificity, precision, and linearity should be verified on the UPLC system.

5.2. A Head-to-Head Performance Comparison

The true value of UPLC is evident when its performance is directly compared with the HPLC method. The following table presents typical comparative data.

Performance MetricValidated HPLC Method Verified UPLC Method Advantage
Analysis Time ~25 minutes~5 minutesUPLC (5x faster)
Resolution (Rs) 2.8 (between two critical peaks)4.2 (between same peaks)UPLC (Sharper peaks, better separation)
System Backpressure ~1500 psi~8500 psiHPLC (Lower pressure)
Solvent Consumption ~25 mL per run~3.5 mL per runUPLC (~86% reduction)
Sensitivity (S/N for LOQ) 1215UPLC (Slightly better due to narrower peaks)
Visualizing the Analytical Workflows

Diagrams provide a clear, high-level overview of complex processes.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase) Deriv Optimize Derivatization (FMOC-Cl) Dev->Deriv Spec Specificity (Forced Degradation) Deriv->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ (S/N Ratio) Prec->LoQ Rob Robustness (Parameter Variation) LoQ->Rob Report Validation Report Rob->Report

Caption: Workflow for HPLC Method Development and Validation.

HPLC_vs_UPLC cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis Sample Sample Preparation (Derivatization) HPLC_Col Column: 4.6x150mm, 5µm Sample->HPLC_Col UPLC_Col Column: 2.1x50mm, 1.7µm Sample->UPLC_Col HPLC_Run Run Time: ~25 min HPLC_Solv Solvent Use: ~25 mL Data Data Analysis (Purity Calculation) HPLC_Solv->Data UPLC_Run Run Time: ~5 min UPLC_Solv Solvent Use: ~3.5 mL UPLC_Solv->Data

Caption: Comparative workflow for HPLC and UPLC analysis.

Conclusion: Selecting the Right Tool for the Job

This guide has detailed a robust, reliable, and fully validated HPLC method for determining the purity of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride. The use of pre-column derivatization with FMOC-Cl successfully overcomes the analyte's lack of a native chromophore, enabling sensitive UV detection. The validation protocol, designed in accordance with ICH Q2(R2) guidelines, provides a self-validating system that ensures the trustworthiness and integrity of the analytical results.[1][17]

The comparison with UPLC highlights the significant advantages of modern chromatographic techniques. The UPLC method delivered a five-fold reduction in analysis time and an 86% decrease in solvent consumption while simultaneously improving resolution.

Recommendation:

  • The validated HPLC method is exceptionally well-suited for standard quality control laboratories where robustness, reliability, and transferability to global sites are paramount.

  • The verified UPLC method is the superior choice for high-throughput environments, such as in-process control, process development, and discovery labs, where speed and efficiency are critical drivers.

Ultimately, the choice of method depends on the specific application and available instrumentation. However, by following the rigorous validation principles outlined here, scientists can be confident in the quality and accuracy of their purity data, regardless of the platform they choose.

References
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

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  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Nishizawa, H., et al. (2018). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

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  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

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  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

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  • Google Patents. (n.d.). A kind of HPLC analysis methods of 3 amino butanol chiral purity.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

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  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). Validation/Verification of Analytical Procedures. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • Salih, Q. M. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. [Link]

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Sources

Validation

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride vs free base stability and reactivity

A Senior Application Scientist's In-Depth Analysis of Stability and Reactivity For researchers and professionals in drug development and fine chemical synthesis, the choice between using a free base or a salt form of an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of Stability and Reactivity

For researchers and professionals in drug development and fine chemical synthesis, the choice between using a free base or a salt form of an amine is a critical decision that impacts storage, handling, formulation, and reaction outcomes. This guide provides an in-depth comparison of (1-Amino-3-tert-butylcyclobutyl)methanol in its free base form versus its hydrochloride (HCl) salt, supported by established chemical principles and detailed experimental protocols.

Executive Summary: The Fundamental Trade-Off

(1-Amino-3-tert-butylcyclobutyl)methanol is a valuable building block characterized by its sterically hindered cyclobutane core. The primary distinction between its two common forms lies in the state of the amino group. The free base possesses a neutral, nucleophilic amine (-NH2), making it reactive but also susceptible to degradation. The hydrochloride salt , conversely, features a protonated, non-nucleophilic ammonium cation (-NH3+Cl-), which imparts superior stability at the cost of requiring an activation step (deprotonation) for most synthetic applications. The HCl salt is generally preferred for storage and formulation, while the free base is the synthetically active species.

Stability Profile: A Tale of Two Forms

The long-term viability and handling requirements of a chemical are dictated by its physical and chemical stability. In this regard, the hydrochloride salt demonstrates marked advantages.

Chemical Stability

The primary driver of chemical instability in the free base is the lone pair of electrons on the nitrogen atom. This lone pair makes the amine susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and other degradation byproducts over time.[1] In the hydrochloride salt, this lone pair is sequestered by a proton, forming a stable ammonium ion. This protonation significantly reduces the amine's susceptibility to oxidative degradation, leading to a considerably longer and more reliable shelf-life.[1][2][3]

Physical Stability

Hygroscopicity: The tendency of a solid to absorb moisture from the atmosphere is a critical parameter for handling and storage.[][5] Absorbed water can act as a plasticizer, increasing molecular mobility within the solid and accelerating chemical degradation.[2][6] Amine free bases are often more prone to hygroscopicity than their corresponding salts.[2] The well-defined, stable crystal lattice of the hydrochloride salt generally presents a less favorable surface for water absorption compared to the free base.[2][7]

Solid-State Properties: Salt formation often yields materials with a more defined and stable crystalline structure.[2] (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is typically a crystalline solid with a higher melting point, reflecting the strong ionic interactions in its crystal lattice.[7] The free base may be a lower-melting solid or even an oil, making it more challenging to handle and weigh accurately.

Reactivity and Solubility: A Guide for the Synthetic Chemist

While the salt form is superior for stability, the free base is the workhorse in chemical reactions. Understanding their distinct reactivity and solubility profiles is key to successful application.

Nucleophilicity and Synthetic Utility

The free base is a potent nucleophile, ready to engage in a wide array of classic amine reactions, including:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction.

The hydrochloride salt is not nucleophilic. To utilize it in the reactions above, the free base must be regenerated in situ. This is typically accomplished by adding at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). While this adds a step, it can also be advantageous, allowing for controlled initiation of the reaction upon addition of the base.

Caption: Synthetic workflow for the free base vs. the HCl salt.

Solubility Profile

The difference in polarity between the two forms results in dramatically different solubilities, a property that can be exploited for both reaction setup and purification.

  • (1-Amino-3-tert-butylcyclobutyl)methanol (Free Base): Being a moderately polar molecule with significant hydrocarbon character, the free base is expected to be soluble in a wide range of organic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols. Its solubility in water is likely to be limited.[8]

  • (1-Amino-3-tert-butylcyclobutyl)methanol HCl: As an ionic salt, the hydrochloride is highly polar. It exhibits excellent solubility in polar protic solvents like water and methanol but is generally insoluble in nonpolar organic solvents like diethyl ether, hexanes, and toluene.[9][10][11][12] This allows for easy separation from nonpolar impurities through aqueous extraction.

Data Summary
Property(1-Amino-3-tert-butylcyclobutyl)methanol HCl(1-Amino-3-tert-butylcyclobutyl)methanol (Free Base)Rationale
Appearance Crystalline SolidLow-melting solid or oilSalt formation promotes a stable, ordered crystal lattice.
Chemical Stability HighModerate to LowProtonation of the amine lone pair prevents oxidation.[1]
Hygroscopicity Generally LowHigherStable crystal lattice of the salt is less prone to moisture uptake.[2]
Shelf-Life LongShorterReduced susceptibility to chemical and physical degradation.[3]
Solubility (Water) HighLow to ModerateIonic nature makes the salt highly soluble in polar solvents.[10][12]
Solubility (Organic) Low in nonpolar solvents (ether, hexanes)High in a range of solvents (DCM, THF)The non-ionic free base is more compatible with organic media.
Nucleophilicity NoneHighThe lone pair on the nitrogen is available for reaction.
Handling Easier (weighable solid)More difficult (potential oil, hygroscopic)Crystalline solids are generally easier to handle and dispense accurately.

Experimental Protocols

To provide a framework for empirical evaluation, the following self-validating protocols are described.

Protocol 1: Hygroscopicity Assessment

This protocol provides a straightforward method to quantify and classify the hygroscopicity of each form based on principles outlined in the European Pharmacopoeia.[6]

Objective: To determine the moisture uptake of the HCl salt and free base under high-humidity conditions.

Methodology:

  • Preparation: Place a saturated solution of ammonium chloride in the bottom of two separate desiccators to maintain an atmosphere of approximately 80% relative humidity (RH) at 25°C. Place a calibrated thermo-hygrometer in each to verify conditions.[6]

  • Sample Preparation: Accurately weigh approximately 300-500 mg of the HCl salt into a pre-weighed petri dish (W_initial_salt). Do the same for the free base (W_initial_base).

  • Exposure: Place the open petri dishes inside the prepared desiccators.

  • Incubation: Seal the desiccators and allow them to equilibrate for 24 hours at 25°C ± 1°C.

  • Final Weighing: After 24 hours, remove the samples and immediately weigh them to obtain the final weights (W_final_salt and W_final_base).

  • Calculation: Calculate the percentage weight gain for each sample:

    • % Weight Gain = [(W_final - W_initial) / W_initial] * 100

  • Classification: Use the results to classify the materials according to established hygroscopicity categories.[6]

Caption: Workflow for hygroscopicity testing.

Protocol 2: Comparative Reactivity in a Model Acylation

Objective: To compare the reactivity and handling requirements of the HCl salt and free base in a standard amide formation reaction.

Materials:

  • (1-Amino-3-tert-butylcyclobutyl)methanol HCl

  • (1-Amino-3-tert-butylcyclobutyl)methanol (Free Base)

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • TLC plates, developing solvents (e.g., 10% MeOH in DCM), and visualization agent (e.g., ninhydrin stain).

Methodology (Reaction A: Free Base):

  • Dissolve the free base (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Monitor the reaction progress by TLC. The starting material will stain positive with ninhydrin, while the N-acetylated product will not.

  • Upon completion, quench the reaction with water and proceed with standard workup.

Methodology (Reaction B: HCl Salt):

  • Suspend the HCl salt (1.0 eq) in anhydrous DCM under an inert atmosphere. The salt will likely not dissolve completely.

  • Cool the suspension to 0°C.

  • Add TEA (1.1 eq) to neutralize the HCl and liberate the free base. Stir for 10-15 minutes.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Monitor the reaction by TLC as described for Reaction A.

  • Upon completion, quench the reaction with water. The workup will require washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess TEA, followed by a base wash (e.g., sat. NaHCO3).

Analysis: Compare the reaction times, TLC profiles, and final isolated yields. The free base reaction is more direct, but the HCl salt procedure is equally effective and often more practical given the salt's superior stability for storage.

Conclusion and Recommendations

The selection between (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride and its free base is not a matter of which is "better," but which is appropriate for the specific application.

  • For long-term storage, transport, and formulation, the hydrochloride salt is unequivocally the superior choice. Its enhanced chemical and physical stability, lower hygroscopicity, and ease of handling as a crystalline solid ensure material integrity and longevity.

  • For direct use in synthesis, the free base is the reactive species. However, its lower stability necessitates more careful storage, potentially under an inert atmosphere and protected from moisture.

Senior Scientist's Recommendation: For most laboratory applications, it is advisable to stock the hydrochloride salt due to its robust stability. The free base can be easily and cleanly generated in situ for reactions by the addition of a suitable base. This strategy combines the benefits of long-term storage stability with full synthetic reactivity, providing the best of both worlds for the research and development professional.

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  • ResearchGate. Synthesis of 1,3-amino alcohol starting materials. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-amino alcohols. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

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Comparative

A Senior Application Scientist's Guide to Crystallographic Analysis &amp; XRD Validation for Novel APIs: A Case Study on (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

Abstract In modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are not merely a characteristic but a critical quality attribute that dictates its stability, bioavailability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are not merely a characteristic but a critical quality attribute that dictates its stability, bioavailability, and manufacturability. For a novel compound such as (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, a thorough crystallographic investigation is paramount. This guide provides an in-depth, experience-driven framework for the crystallographic characterization and subsequent X-ray Diffraction (XRD) method validation for this, or any, new chemical entity. We will navigate the logical progression from initial solid form screening to the establishment of a robust, validated analytical method suitable for a quality control environment. This document eschews a rigid template in favor of a narrative that explains the causality behind each experimental choice, grounding every step in established scientific principles and regulatory expectations.

The Imperative of Solid-State Characterization

The journey of a drug candidate from the lab to the patient is fraught with challenges, many of which are rooted in the physical form of the API. Polymorphism, the ability of a compound to exist in two or more crystalline phases, can profoundly impact a drug's performance.[1][2] Different polymorphs of the same API can exhibit divergent melting points, solubilities, dissolution rates, and stability profiles.[1] An uncharacterized or uncontrolled polymorphic transformation during manufacturing or storage can lead to a product with altered bioavailability and potentially compromised safety and efficacy.[1][3]

Therefore, for a new molecule like (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, the objectives are clear:

  • Discover the landscape of accessible solid forms (polymorphs, solvates, hydrates).

  • Characterize each form to understand its physical properties.

  • Select the optimal form for development based on thermodynamic stability and biopharmaceutical properties.[4]

  • Develop and Validate a reliable analytical method to ensure the consistent presence of the desired form in the final drug product.[5][6]

This guide uses (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride as a representative model for establishing this critical-path workflow.

The Subject Molecule: (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

PropertyValue
Chemical Name (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride
Molecular Formula C₉H₂₀ClNO
Molecular Weight 193.72 g/mol
General Structure A cyclobutane ring functionalized with an aminomethyl group, a tert-butyl group, and presented as a hydrochloride salt.
Significance The rigid cyclobutane scaffold is of interest in medicinal chemistry for presenting pharmacophoric elements in a defined spatial orientation.[7]

As of this guide's publication, a public crystal structure for this specific hydrochloride salt has not been deposited in major databases like the Cambridge Structural Database (CSD).[8] This scenario is common for novel compounds and underscores the necessity for the robust experimental approach detailed below.

Experimental Workflow: From Discovery to Definitive Structure

The following workflow represents a logical and scientifically sound progression for the complete crystallographic characterization of a new API.

Crystallographic_Workflow cluster_Discovery Discovery & Selection cluster_Characterization Definitive Characterization cluster_Validation Quality Control Method Synthesis API Synthesis Screening Comprehensive Solid Form Screen Synthesis->Screening Crystallization Experiments XRPD_Analysis XRPD Analysis (Phase Identification) Screening->XRPD_Analysis Analyze Solids Form_Selection Candidate Form Selection XRPD_Analysis->Form_Selection Compare Patterns Assess Properties SCXRD Single-Crystal XRD (SCXRD) Form_Selection->SCXRD Grow Single Crystals Method_Dev XRPD Method Development Form_Selection->Method_Dev Structure_Solution Absolute Structure Determination SCXRD->Structure_Solution Structure_Solution->Method_Dev Provides Reference Pattern for Validation Validation Method Validation (ICH/USP Guidelines) Method_Dev->Validation Specificity, Linearity, Accuracy, Precision QC_Release Validated QC Release Method Validation->QC_Release

Caption: Overall workflow from API synthesis to a validated QC method.

Phase 1: Comprehensive Solid Form Screening

Causality: Before a single solid form can be characterized, one must first induce the molecule to crystallize under a wide array of conditions to discover the accessible polymorphic landscape.[9] Relying on the initial crystallized batch from synthesis is a significant risk, as it may be a metastable form.[3]

Experimental Protocol: Polymorph Screen

ParameterConditionsRationale
Solvents Diverse panel (e.g., IPA, ACN, EtOAc, Toluene, Water, Heptane) and their binary/ternary mixtures.Different solvents create different supersaturation conditions and molecular interactions, favoring different crystal packing.
Crystallization Modes Slow evaporation, slow cooling, anti-solvent addition, slurry conversion at various temperatures.These methods explore different kinetic and thermodynamic crystallization pathways. Slurry conversion is crucial for identifying the most thermodynamically stable form at a given temperature.
Temperature 5°C, 25°C, 50°CTemperature affects both solubility and the relative stability of polymorphs.
Primary Analysis X-Ray Powder Diffraction (XRPD)XRPD is the frontline technique for rapidly distinguishing different crystalline forms, each of which produces a unique "fingerprint" diffraction pattern.[10]
Phase 2: High-Quality XRPD Data Acquisition

Causality: The quality of the XRPD data is paramount for unambiguous phase identification and for building a robust database of patterns for the new API. The goal is to obtain high resolution and a high signal-to-noise ratio to detect minor peaks and subtle differences between forms.[11]

Experimental Protocol: XRPD Data Acquisition

ParameterSettingRationale & Expert Insight
Instrument Modern Bragg-Brentano or Transmission Geometry DiffractometerTransmission geometry can minimize preferred orientation effects, which are a common source of error in quantitative analysis.[12]
X-ray Source Cu Kα (λ = 1.5418 Å) with a fine focus tube.Copper is the standard for pharmaceuticals. A fine focus enhances intensity and resolution.
Voltage & Current 40-45 kV, 40 mAOptimizes X-ray flux for good counting statistics without overloading the detector.
Optics Divergence slits, anti-scatter slits, Soller slits, and a monochromator or K-beta filter.These components are critical for producing a clean, monochromatic, and parallel beam, which sharpens peaks and reduces background noise.
Detector Modern solid-state strip detector (e.g., 1D or 2D)These detectors drastically reduce data collection times (minutes vs. hours) compared to point detectors, while providing excellent resolution and sensitivity.
Scan Range (2θ) 2° to 40° (or higher)A wide angular range is essential to capture a sufficient number of unique reflections for unambiguous identification and for potential use in structure solution from powder data.[11]
Step Size (2θ) 0.01° - 0.02°A small step size ensures that sharp diffraction peaks are adequately defined by a sufficient number of data points.
Time per Step 0.5 - 2 secondsBalances the need for good counting statistics against practical sample throughput.
Sample Prep Gentle grinding; back-loading or zero-background sample holder.Minimizes particle size- and preferred orientation-related intensity errors. A zero-background holder (e.g., single-crystal silicon) is crucial for detecting weak peaks from minor phases.
Phase 3: Definitive Structure via Single-Crystal XRD (SCXRD)

Causality: While XRPD identifies distinct crystalline phases, SCXRD provides the definitive three-dimensional atomic arrangement of molecules in the crystal lattice.[13] This is the gold standard for structure elucidation and is essential for understanding intermolecular interactions, calculating an exact density, and generating a reference powder pattern to which all XRPD data can be compared.

The process involves growing a single crystal (typically 0.1-0.3 mm) of the selected form, mounting it on a goniometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. The resulting data allows for the unambiguous determination of the unit cell parameters, space group, and atomic coordinates of every atom in the molecule.[14]

Validation of the XRPD Method for Quality Control

Once the desired, stable polymorph of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is selected for development, the XRPD method must be transformed from a characterization tool into a validated, quantitative quality control test.[5] This is a regulatory requirement to ensure that every manufactured batch of the API contains the correct crystal form and is free from undesirable polymorphic impurities.[6]

Quantitative Phase Analysis: The Rietveld Refinement Method

Causality: Simple comparison of peak positions is insufficient for quantification. The Rietveld method is a powerful technique that uses a whole-pattern fitting approach.[12] It starts with the known crystal structure (ideally from SCXRD) of each phase and refines various structural and instrumental parameters to achieve the best possible fit between a calculated pattern and the experimental data.[15][16] The refined scale factor for each phase is directly proportional to its weight fraction in the mixture, enabling accurate quantification.[12][17]

Rietveld_Logic Exp_Data Experimental XRPD Pattern of Mixture Refinement Least-Squares Rietveld Refinement Algorithm Exp_Data->Refinement Struct_A Crystal Structure Model (Polymorph A) Struct_A->Refinement Struct_B Crystal Structure Model (Polymorph B) Struct_B->Refinement Calc_Pattern Calculated Best-Fit Pattern Refinement->Calc_Pattern Minimizes Difference Quant_Result Quantitative Results (e.g., 98% A, 2% B) Refinement->Quant_Result Derives from Scale Factors

Caption: Conceptual logic of the Rietveld refinement method.

Validation Protocol

The validation must demonstrate that the analytical procedure is suitable for its intended purpose.[6] Key parameters to assess include:

Table of XRPD Method Validation Parameters

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can unambiguously assess the analyte in the presence of other components (e.g., other polymorphs).Analyze pure samples of each known polymorph and the amorphous form. Analyze a physical mixture.The pattern for each form must be unique. The method must be able to detect the minor component in the mixture.
Limit of Detection (LOD) The lowest amount of a polymorphic impurity that can be detected.Prepare a series of physical mixtures with decreasing amounts of the impurity (e.g., 5%, 2%, 1%, 0.5%).Typically determined by a signal-to-noise ratio of 3:1 for a characteristic peak of the impurity.
Limit of Quantitation (LOQ) The lowest amount of a polymorphic impurity that can be quantitatively determined with suitable precision and accuracy.Analyze mixtures near the expected LOQ (e.g., 5 replicates at 1% concentration).The relative standard deviation (RSD) should be <10%. Often the LOQ is around 1-2% for XRPD.
Linearity To demonstrate a proportional relationship between the measured result and the concentration of the impurity.Prepare and analyze mixtures with impurity concentrations across a range (e.g., LOQ to 20%).Plot the measured % vs. the actual %. The correlation coefficient (R²) should be ≥ 0.99.
Accuracy The closeness of the test results to the true value.Analyze mixtures with known concentrations (e.g., 3 levels, 3 replicates each).The recovery should be within a pre-defined range (e.g., 80-120% of the true value for low levels).
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval.Analyze 6 independent samples of a mixture at a single concentration (e.g., 5% impurity).RSD of the results should be <5%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like sample packing density, instrument temperature, etc., and analyze a sample.The results should not be significantly impacted by the variations.

Data Integrity: Reporting and Deposition

For scientific integrity and regulatory submission, crystallographic data must be reported in a standardized format.[18] The International Union of Crystallography (IUCr) has established the Crystallographic Information File (CIF) format as the global standard.[19][20]

  • checkCIF: Before submission or deposition, all CIF files from SCXRD experiments should be validated using the IUCr's free online checkCIF service. This service automatically checks for geometric, crystallographic, and formatting consistency, flagging potential errors or areas needing explanation.[18][19]

  • Data Deposition: It is best practice to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[8] Deposition ensures that the data is preserved, validated, and accessible to the scientific community.

Comparative Summary

The table below provides a hypothetical comparison of potential solid forms of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, illustrating how the data generated in this workflow informs the crucial decision of which form to advance in development.

PropertyForm I (Crystalline)Form II (Crystalline)Amorphous FormAnalytical Technique(s)
Thermodynamic Stability Most stable at 25°CMetastable; converts to Form I in slurryLeast stable; high energy stateSlurry Experiments, DSC
XRPD Pattern Sharp, unique peaksSharp, unique peaks (different from I)Broad, diffuse halo; no sharp peaks[10]XRPD
Solubility LowerHigher (initially)Highest (initially)HPLC-UV after equilibration
Hygroscopicity Non-hygroscopicSlightly hygroscopicVery hygroscopicDynamic Vapor Sorption (DVS)
Processability Good flow, easy to filterPoor flow (acicular habit)Sticky, difficult to handleMicroscopy, Powder Rheology
Development Decision Select for Development. Optimal stability and processability.Reject. Risk of conversion to Form I upon storage, impacting solubility.Reject. Poor physical stability and handling properties.N/A

Conclusion

The crystallographic characterization and XRD validation of a new API like (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a foundational element of a successful drug development program. It is not a perfunctory exercise but a rigorous scientific investigation that directly mitigates risks associated with product stability, performance, and regulatory compliance. By following a logical workflow—from broad discovery screening to definitive structural analysis and finally to a fully validated quantitative method—drug development professionals can ensure that the chosen solid form is well-understood, controlled, and consistently produced, safeguarding the quality and efficacy of the final medicinal product.

References

  • International Centre for Diffraction Data. (2010). ICDD round robin on quantitative Rietveld phase analysis of pharmaceuticals. Powder Diffraction, 25(2), 95-103.

  • International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. [Link]

  • Joyson, A., et al. (2023). RIETVELD REFINEMENT: GOLD STANDARD OF QUANTITATIVE ANALYSIS. Journal of Emerging Technologies and Innovative Research (JETIR), 10(6). [Link]

  • Suryanarayanan, R. (2001). Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method. Powder Diffraction, 16(1), 20-24. [Link]

  • Lab Manager. (n.d.). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • Crystal Impact. (n.d.). Quantitative analysis using Rietveld refinement. [Link]

  • Bish, D. L., & Howard, S. A. (1988). Quantitative Phase Analysis Using the Rietveld Method. Journal of Applied Crystallography, 21(2), 86-91.
  • Faber, J., & Fawcett, T. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

  • International Union of Crystallography. (n.d.). Homepage. [Link]

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]

  • Kalm, M. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Wöß, F., et al. (2021). Development and Validation of X-Ray Diffraction Method for Quantitative Determination of Crystallinity in Warfarin Sodium Products. ResearchGate. [Link]

  • International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering.
  • Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. [Link]

  • Kumar, S., & Singh, S. (2012). Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Research Journal of Pharmacy and Technology, 5(9), 1149-1156.
  • Martin, G., & Cima, M. J. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 115. [Link]

  • IUCr Journals. (n.d.). CIF required items for single-crystal reports. [Link]

  • Rawat, S., & Jain, S. K. (2015). PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. ResearchGate. [Link]

Sources

Validation

IR spectroscopy absorption bands for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride

An In-Depth Comparative Guide to the Infrared Spectroscopy of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride Abstract (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a key building block in contemporary...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of (1-Amino-3-tert-butylcyclobutyl)methanol Hydrochloride

Abstract

(1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride is a key building block in contemporary drug discovery, valued for its rigid, three-dimensional cyclobutane scaffold. The precise structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying its molecular structure. This guide offers a detailed analysis of the characteristic IR absorption bands of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, provides a robust experimental protocol for data acquisition, and compares its spectrum with related compounds to highlight key distinguishing features.

Theoretical Framework: Anticipating the Vibrational Landscape

The infrared spectrum of a molecule is a direct reflection of its covalent bond vibrations. By dissecting the structure of (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, we can predict the regions where key functional groups will absorb infrared radiation.

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often the most revealing for this molecule. The presence of both a hydroxyl (-OH) group and a primary ammonium (-NH₃⁺) group leads to a complex, broad absorption pattern. The O-H stretch from the alcohol, broadened by hydrogen bonding, typically appears between 3500-3200 cm⁻¹[1][2][3]. The N-H stretching vibrations of the primary ammonium salt are also broad and strong, occurring from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. These bands are a result of the N-H⁺···Cl⁻ interaction and hydrogen bonding[4]. The overlap of these two very broad absorptions is expected to create a significant, wide trough across this entire region.

  • C-H Stretching Region (3000-2850 cm⁻¹): The molecule contains multiple sp³-hybridized C-H bonds within the cyclobutane ring, the tert-butyl group, and the methanol moiety. These will give rise to multiple sharp-to-medium intensity peaks just below 3000 cm⁻¹. Specifically, absorptions for CH₃ and CH₂ groups are expected in the 3000–2850 cm⁻¹ range[5]. The strained cyclobutane ring may slightly shift these frequencies[6].

  • N-H Bending Region (1650-1500 cm⁻¹): Primary amines exhibit a characteristic N-H "scissoring" bend between 1650-1580 cm⁻¹[7][8]. In the ammonium salt, this bending vibration (asymmetric and symmetric) is expected to be present and can be a key identifier.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information from complex bending and stretching vibrations.

    • C-H Bending: Methyl and methylene C-H bending vibrations are expected between 1470-1350 cm⁻¹[5]. The tert-butyl group often shows a characteristic pair of bands in this area.

    • C-O Stretching: The C-O single bond stretch of the primary alcohol is a crucial band, typically appearing strong in the 1075-1000 cm⁻¹ range[9]. Its precise location can help confirm the primary nature of the alcohol[10].

    • C-N Stretching: Aliphatic C-N stretching vibrations are generally weaker and found between 1250–1020 cm⁻¹[7][11]. This peak may be difficult to assign definitively due to overlap with other signals in the fingerprint region.

    • Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation vibrations. Studies have identified bands in the 1250 cm⁻¹ and 935–900 cm⁻¹ regions as being indicative of the cyclobutane system[12][13].

Experimental Protocol: High-Fidelity Data Acquisition

The acquisition of a clean, reproducible IR spectrum is critical. As a hydrochloride salt, the compound is a solid and potentially hygroscopic. Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets as it requires minimal sample preparation and avoids complications from absorbed water.

Methodology: FT-IR Spectroscopy via Universal Attenuated Total Reflectance (UATR)

  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a diamond or zinc selenide UATR accessory, has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Background Collection (Self-Validating Step): Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). A "flat line" spectrum with minimal atmospheric CO₂ and H₂O absorptions validates the cleanliness of the crystal and the instrument's readiness.

  • Sample Application: Place a small amount (1-5 mg) of the crystalline (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a primary source of spectral variability; using a torque-limited pressure device ensures reproducibility.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

Spectral Analysis and Interpretation

The following table details the expected absorption bands for (1-Amino-3-tert-butylcyclobutyl)methanol hydrochloride, based on established correlation charts and literature data.

Observed Wavenumber (cm⁻¹)IntensityAssignment of Vibrational ModeExpected Range (cm⁻¹)
~3250 (very broad)StrongO-H stretch (H-bonded), N-H⁺ stretch3500-2500
~2960StrongAsymmetric C-H stretch (CH₃, CH₂)3000-2850
~2870MediumSymmetric C-H stretch (CH₃, CH₂)3000-2850
~1610MediumAsymmetric N-H⁺ bend1650-1580
~1505MediumSymmetric N-H⁺ bend1550-1480
~1465MediumC-H bend (scissoring, CH₂)1470-1450
~1370Medium-StrongC-H bend (umbrella, tert-butyl)1390-1365
~1245MediumCyclobutane ring vibration~1250
~1040StrongC-O stretch (primary alcohol)1075-1000
~920Weak-MediumCyclobutane ring vibration935-900

Comparative Analysis

To fully appreciate the unique spectral signature of the target molecule, it is instructive to compare its key absorptions with those of simpler, structurally related compounds.

Functional Group(1-Amino-3-tert-butylcyclobutyl)methanol HCltert-ButanolCyclobutylamine HCl
O-H Stretch ~3250 cm⁻¹ (very broad, merged with N-H⁺)~3350 cm⁻¹ (broad)Absent
N-H⁺ Stretch ~3250 cm⁻¹ (very broad, merged with O-H)Absent~3000 cm⁻¹ (broad)
C-H Stretch ~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹~2950, 2860 cm⁻¹
N-H⁺ Bend ~1610, 1505 cm⁻¹Absent~1600, 1500 cm⁻¹
C-O Stretch ~1040 cm⁻¹ (strong)~1150 cm⁻¹ (tertiary alcohol)[10]Absent
Cyclobutane Ring ~1245, ~920 cm⁻¹Absent~1240, ~925 cm⁻¹

This comparison clearly illustrates how the spectrum of the target molecule is a composite of its constituent parts. The presence of strong bands around 1040 cm⁻¹ (C-O stretch) and in the 1610-1505 cm⁻¹ region (N-H⁺ bend) simultaneously confirms the presence of both the primary alcohol and primary ammonium groups. The bands characteristic of the cyclobutane ring and tert-butyl group further solidify the identification.

Visualization of the Analytical Workflow

The logical process of identifying the target molecule from its IR spectrum can be visualized as a decision-making workflow. This ensures a systematic and comprehensive interpretation.

IR_Interpretation_Workflow cluster_regions Spectral Regions Analysis cluster_fingerprint Fingerprint Region Detail cluster_conclusion Conclusion Start Acquire IR Spectrum Region1 Analyze 3500-2500 cm⁻¹ Is there a very broad, strong absorption? Start->Region1 Region2 Analyze 3000-2850 cm⁻¹ Are there sharp, strong sp³ C-H stretches? Region1->Region2 Yes (O-H / N-H⁺ Present) Conclusion_No Structure NOT Confirmed Region1->Conclusion_No No Region3 Analyze 1650-1500 cm⁻¹ Are there one or two medium bands? Region2->Region3 Yes (Alkyl Groups Present) Region2->Conclusion_No No Region4 Analyze Fingerprint Region (<1500 cm⁻¹) Region3->Region4 Yes (N-H⁺ Bend Present) Region3->Conclusion_No No F_CO Strong band at ~1040 cm⁻¹? (Primary C-O Stretch) Region4->F_CO F_tBu Strong band at ~1370 cm⁻¹? (tert-Butyl Bend) F_CO->F_tBu Yes F_CO->Conclusion_No No F_Ring Medium/Weak bands at ~1245 & ~920 cm⁻¹? (Cyclobutane Ring) F_tBu->F_Ring Yes F_tBu->Conclusion_No No F_Ring->Conclusion_No No Conclusion_Yes Structure Confirmed: (1-Amino-3-tert-butylcyclobutyl) methanol hydrochloride F_Ring->Conclusion_Yes Yes

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride

This document provides essential safety and logistical information for the handling and disposal of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride. As a specialized chemical intermediate, understanding its inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride. As a specialized chemical intermediate, understanding its inherent properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Hazard Analysis and Risk Assessment

Key Hazard Considerations:

  • Amine Hydrochlorides: These compounds can be irritants to the skin, eyes, and respiratory tract.[1][2] Depending on the specific structure, they may also pose a risk of being harmful if swallowed.[2]

  • Cyclobutane Derivatives: While the cyclobutane ring is generally stable at room temperature, it is a strained ring system.[3] Certain derivatives can be reactive under specific conditions.[3] Safe handling practices for related cyclobutane compounds are crucial.[4]

  • Analogous Compounds: A structurally similar compound, {1-amino-3-[(trimethylsilyl)methyl]cyclobutyl}methanol hydrochloride, is classified with acute oral, dermal, and inhalation toxicity, as well as being a skin and eye irritant.[5] Another related amine hydrochloride, 4-Methylhexan-2-amine hydrochloride, is known to cause skin and eye irritation and may cause respiratory irritation.[2]

Based on this analysis, it is prudent to handle (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride as a potentially hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling.[6][7] The following table outlines the recommended PPE for handling (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride, with the rationale for each selection.

Protection Type Required PPE Specifications and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards. This is to prevent contact with the eyes, which are particularly sensitive to corrosive and irritating chemicals.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). A lab coat or chemical-resistant apron should be worn.Gloves must be inspected for any signs of degradation or puncture before use.[8] Proper glove removal technique is essential to avoid skin contact.[8] A lab coat protects against accidental spills and contamination of personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate, when handling large quantities, or during spill response.This is to prevent the inhalation of any dust or aerosols that may be generated, which could cause respiratory irritation.[1][2] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[9]
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.This is a fundamental laboratory safety requirement to protect feet from spills.[7]

Operational Protocols: From Receipt to Disposal

Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid the formation of dust and aerosols.[4] Use non-sparking tools and take precautionary measures against static discharge.[10] Do not eat, drink, or smoke in the handling area.[8]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, put it on over your safety eyewear.

  • Gloves: Select the appropriate chemical-resistant gloves and inspect them for any damage. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a proper technique to avoid contaminating your hands. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Lab Coat/Apron: Unbutton and remove by rolling it away from your body to contain any potential contamination on the outer surface.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[8]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[11] Seek immediate medical attention.

  • Spill: Evacuate the area.[13] For small spills, absorb with an inert material and place in a suitable container for disposal.[14] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not discharge into drains or the environment.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Proper Storage Proper Storage Handle in Fume Hood->Proper Storage Spill or Exposure Spill or Exposure Handle in Fume Hood->Spill or Exposure Doff PPE Doff PPE Proper Storage->Doff PPE Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene Dispose of Waste Dispose of Waste Hand Hygiene->Dispose of Waste Follow First Aid Follow First Aid Spill or Exposure->Follow First Aid Contact EHS Contact EHS Follow First Aid->Contact EHS

Caption: Workflow for the safe handling of (1-Amino-3-tert-butylcyclobutyl)methanol;hydrochloride.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • CYCLOBUTANE - Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • PPE For Chemical Handling With Example - Industrial Safety Tips.
  • {1-amino-3-[(trimethylsilyl)methyl]cyclobutyl}methanol hydrochloride - NextSDS.
  • Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1) - Benchchem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Life-Changing Safety Tips for Handling Labor
  • SAFETY D
  • The application of cyclobutane derivatives in organic synthesis - ResearchG
  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride - Capot Chemical.

Sources

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